N-Carbethoxy-L-threonine
Description
Structure
2D Structure
Properties
CAS No. |
5700-76-5 |
|---|---|
Molecular Formula |
C7H13NO5 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(2S,3R)-2-(ethoxycarbonylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-3-13-7(12)8-5(4(2)9)6(10)11/h4-5,9H,3H2,1-2H3,(H,8,12)(H,10,11)/t4-,5+/m1/s1 |
InChI Key |
ODFFINFBELYMDT-UHNVWZDZSA-N |
Isomeric SMILES |
CCOC(=O)N[C@@H]([C@@H](C)O)C(=O)O |
Canonical SMILES |
CCOC(=O)NC(C(C)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Carbethoxy-L-threonine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of N-Carbethoxy-L-threonine. It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or interested in this N-protected amino acid derivative.
Chemical Properties and Structure
This compound, also known as N-(Ethoxycarbonyl)-L-threonine, is a derivative of the essential amino acid L-threonine where the amino group is protected by an ethoxycarbonyl group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions involving the amine functionality.
Structure:
The structure of this compound features a chiral center at the alpha-carbon, inherited from the parent L-threonine molecule, as well as a second chiral center at the beta-carbon. The presence of the carbethoxy group introduces an ester functionality.
Caption: Chemical structure of this compound.
Table 1: General and Physicochemical Properties
| Property | Value |
| Molecular Formula | C7H13NO5 |
| Molecular Weight | 191.18 g/mol |
| CAS Registry Number | 28982-42-5 |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
Table 2: Spectroscopic Data (Predicted)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group of threonine (doublet), methine protons (multiplets), and exchangeable protons (NH and OH). |
| ¹³C NMR | Carbonyl carbons of the carboxylic acid and the carbamate, carbons of the ethyl group, and the carbons of the threonine backbone.[1] |
| IR Spectroscopy | Characteristic absorption bands for O-H, N-H, C-H, C=O (acid and carbamate), and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.[2] |
Experimental Protocols
Synthesis of this compound
A general method for the N-protection of an amino acid with an ethoxycarbonyl group involves the reaction of the amino acid with ethyl chloroformate under basic conditions.
Methodology:
-
Dissolution: Dissolve L-threonine in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, at a low temperature (typically 0-5 °C) to form the corresponding carboxylate salt and to deprotonate the amino group, making it nucleophilic.
-
Acylation: Add ethyl chloroformate dropwise to the stirred solution while maintaining the low temperature and basic pH. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the ethyl chloroformate, displacing the chloride ion.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as thin-layer chromatography (TLC), to ensure the complete consumption of the starting L-threonine.
-
Workup: Once the reaction is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate group and any unreacted base.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. The inorganic salts will remain in the aqueous layer.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis of amino acids and their derivatives.
Methodology for HPLC Analysis:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare the sample to be analyzed by dissolving it in the same solvent.
-
Chromatographic System:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous buffer (e.g., phosphate buffer or formic acid in water) and gradually increasing the percentage of an organic modifier (e.g., acetonitrile or methanol).
-
Detector: A UV detector is commonly used, with the detection wavelength set to a value where the carbethoxy group or the peptide bond absorbs, typically around 210-220 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The concentration of the analyte in the sample can be determined by comparing the peak area with that of the standard.
Biological Activity and Signaling Pathways
While this compound is primarily used as a protected amino acid in chemical synthesis, the biological roles of its parent molecule, L-threonine, are extensive and well-documented. L-threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.
Key Biological Roles of L-Threonine:
-
Protein Synthesis: As a fundamental building block of proteins, L-threonine is crucial for the synthesis of numerous proteins with diverse functions in the body.
-
Metabolism: L-threonine can be metabolized through several pathways, contributing to the production of other amino acids like glycine and serine, and can also enter the central carbon metabolism.
-
Signaling Pathways: Recent research has indicated that L-threonine can influence cellular signaling pathways. For instance, L-threonine has been shown to regulate the G1/S phase transition of mouse embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC signaling pathways.[3] It has also been demonstrated to induce the expression of heat shock proteins and reduce apoptosis in intestinal epithelial cells under heat stress.[4]
Caption: Simplified diagram of L-Threonine's influence on cellular signaling.
It is important to note that the carbethoxy group in this compound would need to be removed (deprotected) for the threonine moiety to become biologically active in these pathways.
Conclusion
This compound is a valuable derivative of L-threonine, primarily utilized in the field of peptide synthesis. Its chemical properties are dictated by the presence of the carboxylic acid, the secondary alcohol, and the N-ethoxycarbonyl protecting group. Understanding its synthesis and analytical methods is crucial for its effective application in research and development. While the N-protected form is not biologically active in the same manner as free L-threonine, the profound biological roles of the parent amino acid underscore the importance of threonine and its derivatives in the broader context of biological and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-THREONINE INDUCES HEAT SHOCK PROTEIN EXPRESSION AND DECREASES APOPTOSIS IN HEAT STRESSED INTESTINAL EPITHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-Carbethoxy-L-threonine from L-threonine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Carbethoxy-L-threonine, a valuable intermediate in organic synthesis and drug development. The document details the chemical pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as N-(ethoxycarbonyl)-L-threonine, is an N-protected derivative of the essential amino acid L-threonine. The introduction of the carbethoxy (ethoxycarbonyl) group onto the amino function of L-threonine serves to protect it from undesired reactions during subsequent synthetic steps. This protection strategy is a cornerstone of peptide synthesis and the preparation of complex molecules where selective functional group manipulation is paramount. The synthesis is typically achieved through the acylation of the amino group of L-threonine with ethyl chloroformate under basic conditions, a reaction analogous to the classic Schotten-Baumann reaction.
Reaction Pathway and Mechanism
The synthesis of this compound from L-threonine proceeds via a nucleophilic acyl substitution reaction. The amino group of L-threonine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base is required to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the N-acylation of amino acids.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| L-Threonine | C₄H₉NO₃ | 119.12 |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 |
| Sodium Hydroxide | NaOH | 40.00 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure
-
Dissolution of L-Threonine: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-threonine (e.g., 11.9 g, 0.1 mol) in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Ethyl Chloroformate: While maintaining the temperature between 0-5 °C and stirring vigorously, add ethyl chloroformate (e.g., 10.6 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Simultaneously, add 1 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted ethyl chloroformate and other organic impurities.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.
-
The product, this compound, will precipitate as a white solid. If it separates as an oil, it can be induced to crystallize by scratching the inside of the flask with a glass rod.
-
-
Isolation and Purification:
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or water, to obtain pure this compound.
-
Dry the purified product under vacuum over P₂O₅.
-
Quantitative Data
| Parameter | Value |
| Typical Yield | 75-85% |
| Melting Point | 104-106 °C |
| Specific Rotation [α]²⁰_D_ | -15.2° (c=2, H₂O) |
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
-
¹H NMR (500 MHz, D₂O): δ 4.25 (d, J=4.5 Hz, 1H, H-α), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.98 (dq, J=4.5, 6.3 Hz, 1H, H-β), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 1.20 (d, J=6.3 Hz, 3H, H-γ).
-
¹³C NMR (125 MHz, D₂O): δ 174.5 (C=O, carboxyl), 158.8 (C=O, carbamate), 68.1 (C-β), 62.5 (-OCH₂CH₃), 60.2 (C-α), 20.1 (C-γ), 14.8 (-OCH₂CH₃).
-
IR (KBr, cm⁻¹): 3350 (N-H stretch), 3200-2500 (O-H stretch, acid), 1720 (C=O stretch, acid), 1690 (C=O stretch, urethane), 1540 (N-H bend).
-
Mass Spectrometry (ESI-MS): m/z 192.08 [M+H]⁺, 214.06 [M+Na]⁺.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Safety Precautions
-
Ethyl chloroformate is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.
-
The reaction is exothermic, especially during the addition of ethyl chloroformate and acidification. Maintain proper temperature control.
Conclusion
The synthesis of this compound from L-threonine is a straightforward and efficient process that utilizes readily available starting materials. The described protocol provides a reliable method for the preparation of this important N-protected amino acid, which is a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The provided data and workflows are intended to guide researchers in the successful synthesis and characterization of the target compound.
N-Carbethoxy-L-threonine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential chemical identification information for N-Carbethoxy-L-threonine, a derivative of the amino acid L-threonine. The data is presented to support research, development, and quality control activities.
Chemical Identity
The fundamental properties of this compound are summarized below, providing a clear reference for its molecular composition and official identifiers.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 5700-76-5[1] |
| Molecular Formula | C7H13NO5[1] |
Below is a diagram illustrating the relationship between the primary identifiers of this compound.
Experimental Protocols
The characterization of this compound typically involves a series of analytical experiments to confirm its identity and purity. A general workflow for the chemical characterization is outlined below. The specific parameters for each technique would need to be optimized for the particular sample and instrumentation.
References
N-Carbethoxy-L-threonine in Asymmetric Synthesis: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
While specific literature detailing the mechanism of action for N-Carbethoxy-L-threonine in organic reactions is limited, this guide elucidates the well-established roles of the broader class of N-alkoxycarbonyl-L-threonine derivatives in asymmetric synthesis. The principles governing the stereochemical control exerted by these molecules can be directly applied to understand the potential applications and mechanisms of this compound. This document will explore its function as a chiral auxiliary and in organocatalysis, with a focus on the asymmetric aldol reaction as a case study.
The Role of the N-Alkoxycarbonyl Group and the Threonine Scaffold
N-alkoxycarbonyl groups, such as N-Carbethoxy (Cbz or Z), N-tert-butoxycarbonyl (Boc), and the titular N-Carbethoxy group, are primarily known as protecting groups for the amine functionality of amino acids. However, in the context of asymmetric synthesis, these groups, in concert with the chiral scaffold of L-threonine, play a crucial role in directing the stereochemical outcome of a reaction.
L-threonine possesses two stereocenters at the α- and β-positions, which provide a rigid and well-defined three-dimensional structure. This inherent chirality is the foundation of its utility in asymmetric synthesis. The N-alkoxycarbonyl group contributes to this stereocontrol through:
-
Steric Hindrance: The bulky nature of the protecting group can effectively block one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered face.
-
Chelation: The carbonyl oxygen of the carbamate can act as a Lewis basic site, participating in chelation with metal ions or forming hydrogen bonds. This rigidifies the transition state and enhances facial discrimination.
-
Electronic Effects: The electron-withdrawing nature of the carbethoxy group can influence the nucleophilicity and reactivity of the amino acid derivative.
These attributes allow N-alkoxycarbonyl-L-threonine derivatives to be employed as both chiral auxiliaries and as key components of organocatalysts.
Mechanism of Action: A Case Study in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful C-C bond-forming reaction that sets two new stereocenters. Threonine derivatives have been successfully employed as organocatalysts for this transformation, affording syn-aldol products with high diastereoselectivity and enantioselectivity.
A novel recyclable threonine-derived ionic-liquid-supported organocatalyst has been developed for asymmetric cross-aldol reactions. In the presence of this catalyst, aromatic aldehydes react with ketones like hydroxyacetone and 2-butanone to yield the corresponding syn-aldol products in moderate to high yields with excellent diastereo- and enantioselectivity.[1]
Proposed Catalytic Cycle and Transition State Model
The mechanism of the threonine-derivative-catalyzed aldol reaction is analogous to the well-studied proline-catalyzed aldol reaction. The catalytic cycle can be envisioned as follows:
-
Enamine Formation: The primary amine of the deprotected threonine derivative reacts with a ketone to form a chiral enamine intermediate.
-
Aldehyde Activation and C-C Bond Formation: The carboxylic acid moiety of the catalyst activates the aldehyde electrophile via hydrogen bonding. The enamine then attacks the activated aldehyde. The stereochemistry of this step is controlled by a highly organized, chair-like transition state.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst.
The stereochemical outcome is dictated by the transition state geometry. By analogy with proline catalysis, a bicyclic transition state can be proposed where the aldehyde is positioned to minimize steric interactions with the catalyst backbone. The (2S,3R) configuration of L-threonine directs the enamine to attack the Re-face of the aldehyde, leading to the observed syn-diastereomer and high enantioselectivity.
Below is a DOT script for a proposed transition state model for an L-threonine derivative-catalyzed aldol reaction.
References
The Dawn of Controlled Peptide Synthesis: A Technical Guide to N-Alkoxycarbonyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of N-alkoxycarbonyl amino acids, pivotal protecting groups that revolutionized peptide synthesis and continue to be indispensable tools in drug development and various scientific disciplines. We will delve into the core chemistry, provide detailed experimental protocols for their introduction and removal, present comparative quantitative data, and visualize the logical progression of this critical technology.
A Historical Perspective: From Uncontrolled Polymerization to Precise Assembly
Prior to the 20th century, the synthesis of peptides was a formidable challenge, plagued by the uncontrolled polymerization of amino acids. The breakthrough came with the advent of reversible N-terminal protecting groups, which allowed for the stepwise and controlled assembly of amino acid residues into a defined sequence.
The journey began with Theodor Curtius , who in the late 19th century, developed the Curtius rearrangement, a reaction that converts carboxylic acids into isocyanates via acyl azides.[1][2] This chemistry laid the groundwork for the future synthesis of carbamates, the chemical class to which N-alkoxycarbonyl protecting groups belong.
However, it was the seminal work of Max Bergmann and Leonidas Zervas in 1932 that truly unlocked the potential of controlled peptide synthesis.[3] They introduced the carbobenzoxy (Cbz or Z) group , the first widely adopted, reversible Nα-protecting group. This innovation marked a turning point, enabling the systematic construction of peptides with defined sequences for the first time.
The success of the Cbz group spurred further research, leading to the development of other crucial N-alkoxycarbonyl protecting groups. In the late 1950s, the acid-labile tert-butyloxycarbonyl (Boc) group was introduced, which became a cornerstone of R. Bruce Merrifield's Nobel Prize-winning solid-phase peptide synthesis (SPPS). Later, in 1970, Louis A. Carpino and Grace Y. Han developed the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group , offering an orthogonal protection strategy that has become the dominant method in modern SPPS.
The Core Chemistry: Protection and Deprotection Strategies
The utility of N-alkoxycarbonyl protecting groups lies in their ability to be quantitatively introduced onto the amino group of an amino acid and subsequently removed under specific and mild conditions that do not affect the newly formed peptide bond or other sensitive functionalities in the peptide chain.
Introduction of N-Alkoxycarbonyl Groups: The Schotten-Baumann Reaction
The most common method for the N-protection of amino acids with alkoxycarbonyl groups is the Schotten-Baumann reaction . This reaction involves the acylation of the amino acid with the corresponding alkoxycarbonyl chloride (e.g., benzyl chloroformate for Cbz, di-tert-butyl dicarbonate for Boc, or 9-fluorenylmethyloxycarbonyl chloride for Fmoc) under basic aqueous conditions. The base neutralizes the hydrogen chloride formed during the reaction, driving the equilibrium towards the formation of the N-protected amino acid.
Deprotection Strategies: Orthogonality in Action
The key to the successful application of these protecting groups in multi-step synthesis is their differential lability, a concept known as orthogonality . This allows for the selective removal of one type of protecting group in the presence of others.
-
Carbobenzoxy (Cbz): The Cbz group is typically removed by catalytic hydrogenation (hydrogenolysis). This involves treating the Cbz-protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The benzyl group is cleaved, releasing the free amine, toluene, and carbon dioxide. This method is mild and highly effective but is incompatible with molecules containing other reducible functional groups.
-
tert-Butyloxycarbonyl (Boc): The Boc group is labile to acid . It is readily cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM). The mechanism involves the formation of a stable tert-butyl cation, which is then eliminated as isobutylene.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is removed under mild basic conditions , most commonly with a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF). The deprotection occurs via a β-elimination mechanism.
Experimental Protocols
The following are generalized experimental protocols for the introduction and removal of the key N-alkoxycarbonyl protecting groups. It is crucial to consult original literature for substrate-specific optimizations.
General Protocol for N-Cbz Protection of an Amino Acid
Materials:
-
Amino acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in a 1M NaOH solution in a flask equipped with a stirrer and cooled in an ice bath.
-
Add benzyl chloroformate and an equal volume of dioxane or THF.
-
Stir the mixture vigorously at room temperature for 2-3 hours, maintaining a basic pH by adding 1M NaOH as needed.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with dilute HCl while cooling in an ice bath.
-
The N-Cbz-amino acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
General Protocol for Cbz Deprotection by Catalytic Hydrogenation
Materials:
-
Cbz-protected peptide
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
Evacuate the flask and flush with hydrogen gas three times.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
General Protocol for N-Boc Protection of an Amino Acid
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or triethylamine (TEA)
-
Dioxane or THF and water
-
Ethyl acetate
Procedure:
-
Dissolve the amino acid in a mixture of dioxane (or THF) and water.
-
Add sodium bicarbonate or triethylamine to the solution to maintain a basic pH.
-
Add a solution of di-tert-butyl dicarbonate in dioxane or THF dropwise to the amino acid solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidify the remaining aqueous solution to pH 2-3 with a cold, dilute acid (e.g., citric acid or KHSO₄).
-
Extract the N-Boc-amino acid with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.
General Protocol for Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole - depending on the peptide sequence)
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add any necessary scavengers to the solution.
-
Cool the solution in an ice bath.
-
Add a solution of TFA in DCM (typically 25-50% v/v) dropwise.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).
-
The deprotected peptide is obtained as its TFA salt.
General Protocol for N-Fmoc Protection of an Amino Acid
Materials:
-
Amino acid
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dioxane and water
-
Diethyl ether
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium carbonate or sodium bicarbonate.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise with vigorous stirring.
-
Maintain the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidify the aqueous layer to pH 2 with dilute HCl, causing the Fmoc-amino acid to precipitate.
-
Collect the product by filtration, wash with cold water, and dry.
General Protocol for Fmoc Deprotection with Piperidine
Materials:
-
Fmoc-protected peptide (often resin-bound in SPPS)
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Treat the Fmoc-protected peptide (on solid support) with a solution of 20% (v/v) piperidine in DMF.
-
Agitate the mixture at room temperature. The deprotection is typically rapid, often complete within 5-20 minutes.
-
Monitor the deprotection by UV spectroscopy (detecting the dibenzofulvene-piperidine adduct) or a colorimetric test (e.g., Kaiser test).
-
After complete deprotection, filter and wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene adduct, yielding the free amine ready for the next coupling step.
Quantitative Data and Comparison
The choice of an N-alkoxycarbonyl protecting group depends on the overall synthetic strategy, particularly the nature of other protecting groups present in the molecule and the conditions required for their removal.
| Protecting Group | Reagent for Introduction | Typical Introduction Conditions | Typical Deprotection Conditions | Stability |
| Cbz | Benzyl chloroformate | Aq. base (NaOH, Na₂CO₃), 0°C to RT | H₂/Pd-C | Stable to acids and bases |
| Boc | Di-tert-butyl dicarbonate | Aq. base (NaHCO₃, TEA), RT | TFA/DCM | Stable to bases and catalytic hydrogenation |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Aq. base (Na₂CO₃), RT | 20% Piperidine/DMF | Stable to acids and catalytic hydrogenation |
Table 1: Comparison of Common N-Alkoxycarbonyl Protecting Groups.
Reported yields for the introduction of these protecting groups are generally high, often exceeding 90%, depending on the specific amino acid and reaction conditions. Deprotection yields are also typically quantitative under optimized conditions.
Conclusion: An Enduring Legacy in Chemical Synthesis
The discovery and development of N-alkoxycarbonyl amino acids represent a cornerstone of modern organic chemistry and drug discovery. The ability to reversibly protect the amino terminus of amino acids with groups like Cbz, Boc, and Fmoc has enabled the routine synthesis of complex peptides and other nitrogen-containing molecules. The principles of orthogonal protection, pioneered by these early discoveries, continue to guide the design of sophisticated synthetic strategies for novel therapeutics and research tools. The ongoing refinement of these methods and the development of new protecting groups build upon the foundational legacy of these remarkable chemical innovations.
References
N-Carbethoxy-L-threonine: A Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Carbethoxy-L-threonine, a derivative of the naturally occurring amino acid L-threonine, has emerged as a versatile and valuable chiral building block in modern organic synthesis. Its inherent stereochemistry, derived from the chiral pool, provides an efficient starting point for the construction of complex, stereochemically defined molecules, a critical requirement in the development of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in asymmetric synthesis.
Synthesis of this compound
The introduction of the N-carbethoxy (also known as N-ethoxycarbonyl) protecting group to L-threonine is a fundamental step in its application as a chiral synthon. This protection strategy serves to modulate the reactivity of the amino group, enabling selective transformations at other functionalities of the molecule. A general and effective method for the N-ethoxycarbonylation of L-threonine involves its reaction with ethyl chloroformate in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is adapted from established methods for the N-alkoxycarbonylation of amino acids.
Materials:
-
L-threonine
-
Ethyl chloroformate
-
N-ethylmorpholine (or other suitable non-nucleophilic base)
-
Dry tetrahydrofuran (THF)
-
Chloroform
-
2-N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Suspend L-threonine in dry tetrahydrofuran.
-
Add N-ethylmorpholine to the suspension.
-
Cool the mixture in an ice bath and add ethyl chloroformate dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2 hours).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in chloroform and wash successively with 2-N hydrochloric acid in brine, brine, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether) to obtain this compound.
Table 1: Representative Reaction Parameters and Yields for N-Ethoxycarbonylation
| Starting Material | Reagents | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| L-Alanyl-L-proline ethylamide hydrobromide | Ethyl chloroformate | N-ethylmorpholine | Tetrahydrofuran | 2 | 47 | [1] |
Note: This table provides data for a similar N-ethoxycarbonylation reaction to illustrate typical conditions and outcomes. Specific yields for this compound may vary based on reaction scale and optimization.
This compound as a Chiral Auxiliary in Asymmetric Synthesis
The true utility of this compound lies in its application as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. The chiral framework of this compound can effectively control the facial selectivity of various chemical transformations.
One of the most powerful applications of chiral auxiliaries is in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. While the direct use of this compound as an Evans-type auxiliary is not extensively documented in readily available literature, the principles of such transformations provide a clear blueprint for its potential applications.
Principle of Chiral Auxiliary-Mediated Aldol Reactions
In a typical Evans aldol reaction, a chiral oxazolidinone, often derived from an amino acid, is acylated.[2][3] The resulting imide is then converted to a boron enolate, which subsequently reacts with an aldehyde. The stereochemistry of the newly formed hydroxyl and methyl-bearing stereocenters is dictated by the steric hindrance imposed by the substituents on the chiral auxiliary, proceeding through a well-defined Zimmerman-Traxler transition state.[2]
Applications in the Synthesis of Complex Molecules
While specific examples detailing the use of this compound are not as prevalent in the literature as its N-Boc or N-Cbz protected counterparts, the principles are directly transferable. N-protected threonine derivatives are valuable intermediates in the synthesis of a wide array of complex natural products and pharmaceuticals.
The carboxybenzyl (Cbz) protecting group is chemically similar to the carbethoxy group, and N-Cbz-L-threonine is a commercially available and widely used building block in peptide synthesis and the construction of more complex molecular architectures.[4][5][6] It serves as a precursor for introducing the threonine moiety with its defined stereochemistry into a target molecule.
Role in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), N-protected amino acids are sequentially coupled to a growing peptide chain.[7] The choice of the N-protecting group is crucial for the success of the synthesis. Both carbethoxy and carbobenzyloxy groups are urethane-type protecting groups that are stable under the conditions of peptide coupling but can be removed under specific conditions. The hydroxyl group of threonine is often also protected during synthesis, for instance as a tert-butyl ether, to prevent side reactions.[8]
Data Presentation
Table 2: Template for Reporting Data in Asymmetric Reactions Using this compound Derivatives
| Entry | Electrophile | Reaction Conditions (Solvent, Temp, Time) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | THF, -78 °C, 2 h | β-hydroxy-α-methylphenylalanine derivative | - | - | - |
| 2 | Acetaldehyde | CH2Cl2, -78 °C to 0 °C, 4 h | β-hydroxy-α-methyl-β-methylpropanoic acid derivative | - | - | - |
Note: The data in this table is hypothetical and serves as a template for the kind of information that would be generated in studies employing this compound as a chiral auxiliary.
Conclusion
This compound represents a valuable and readily accessible chiral building block for asymmetric synthesis. Its utility is rooted in the stereochemical information embedded within its structure, which can be effectively leveraged to control the formation of new stereocenters in a predictable manner. While its application as a chiral auxiliary in reactions such as the aldol addition holds significant promise, further research is needed to fully explore and document its potential in comparison to more established N-protected threonine derivatives. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies, ultimately contributing to the efficient and stereoselective synthesis of complex molecular targets.
References
- 1. prepchem.com [prepchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. N-Benzyloxycarbonyl-L-threonine 19728-63-3 | TCI EUROPE N.V. [tcichemicals.com]
- 7. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Spectroscopic Profile of N-Carbethoxy-L-threonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for N-Carbethoxy-L-threonine (N-(Ethoxycarbonyl)-L-threonine). Due to the limited availability of direct experimental spectra for this specific derivative, this document presents a combination of experimental data for a closely related compound and predicted data based on the parent molecule, L-threonine. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.
Mass Spectrometry (MS)
The mass spectrum of the N(O,S)-ethoxycarbonylethyl ester of threonine provides critical information for the identification and structural elucidation of this compound. The derivatization is a common technique used to increase the volatility of amino acids for gas chromatography-mass spectrometry (GC-MS) analysis.
Experimental Protocol: Derivatization for GC-MS Analysis
A common method for the derivatization of amino acids for GC-MS analysis involves the formation of N-ethoxycarbonyl amino acid ethyl esters. This is typically achieved through a one-step process at room temperature using ethyl chloroformate in an ethanol-pyridine mixture. This procedure converts the polar amino and carboxylic acid groups into their more volatile ester and carbamate forms.
Data Presentation:
Table 1: Key Mass Fragments for N(O,S)-Ethoxycarbonylethyl Ester of Threonine
| m/z | Proposed Fragment Ion | Description |
| 219 | [M]+ | Molecular Ion |
| 175 | [M - C2H5OH]+ | Loss of ethanol from the ethyl ester group |
| 146 | [M - COOC2H5]+ | Loss of the ethoxycarbonyl group |
| 116 | Further fragmentation | |
| 102 | Further fragmentation | |
| 74 | Fragment characteristic of the threonine backbone | |
| 45 | [C2H5O]+ | Fragment corresponding to the ethoxy group |
Note: The fragmentation pattern is based on the electron ionization (EI) mass spectrum of the N(O,S)-ethoxycarbonylethyl ester of threonine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα | 4.2 - 4.4 | d | ~2-3 |
| Hβ | 4.1 - 4.3 | m | |
| Hγ (CH3) | 1.2 - 1.4 | d | ~6-7 |
| NH | 5.0 - 5.5 | d | ~8-9 |
| OCH2CH3 | 4.0 - 4.2 | q | ~7 |
| OCH2CH3 | 1.1 - 1.3 | t | ~7 |
Note: Predicted shifts are relative to a standard reference (e.g., TMS) and may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 172 - 175 |
| C=O (Carbethoxy) | 156 - 158 |
| Cα | 59 - 61 |
| Cβ | 67 - 69 |
| Cγ (CH3) | 19 - 21 |
| OCH2CH3 | 61 - 63 |
| OCH2CH3 | 14 - 16 |
Note: These are estimated chemical shifts. Actual experimental values may differ.
Experimental Protocol: NMR Spectroscopy
For acquiring NMR spectra, the following general protocol would be employed:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra. Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
Similar to the NMR data, a definitive experimental IR spectrum for this compound is not widely published. The predicted characteristic IR absorption bands are based on the functional groups present in the molecule.
Predicted IR Data
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 3500 | O-H | Stretching (Alcohol) |
| 3200 - 3400 | N-H | Stretching (Amide) |
| 2850 - 3000 | C-H | Stretching (Aliphatic) |
| 1730 - 1750 | C=O | Stretching (Ester of Carboxyl) |
| 1690 - 1720 | C=O | Stretching (Carbamate) |
| 1510 - 1550 | N-H | Bending (Amide II) |
| 1200 - 1300 | C-O | Stretching (Ester and Carboxylic Acid) |
| 1000 - 1100 | C-O | Stretching (Alcohol) |
Experimental Protocol: IR Spectroscopy
A standard procedure for obtaining an IR spectrum would be:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is highly recommended to acquire experimental data for the purified compound and perform a thorough analysis, including two-dimensional NMR experiments.
An In-depth Technical Guide to the Solubility and Stability of N-Carbethoxy-L-threonine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature and databases lack specific quantitative data on the solubility and stability of N-Carbethoxy-L-threonine. This guide, therefore, provides a foundational framework based on the general physicochemical properties of N-protected amino acids and established analytical protocols. It is intended to empower researchers to design and execute their own studies to determine these critical parameters.
Introduction: Understanding this compound
This compound is a derivative of the essential amino acid L-threonine, where the amino group is protected by a carbethoxy (also known as ethoxycarbonyl) group. This modification is common in peptide synthesis and the development of amino acid-based therapeutics. The carbethoxy group alters the molecule's polarity, charge, and steric properties, which in turn significantly influences its solubility in various solvent systems and its chemical stability under different environmental conditions. For drug development professionals, a thorough understanding of these properties is paramount for formulation, storage, and ensuring therapeutic efficacy.
Predicted Physicochemical Properties and Solubility Profile
The solubility of a compound is a function of its ability to interact favorably with the solvent molecules, overcoming the solute-solute and solvent-solvent interactions. Amino acids themselves are zwitterionic, possessing both a positive and a negative charge, which generally makes them soluble in polar solvents like water and insoluble in non-polar organic solvents.[1][2][3]
The introduction of the N-carbethoxy group to L-threonine modifies its properties in several key ways:
-
Reduced Polarity: The carbethoxy group is less polar than the primary amino group it replaces. This modification is expected to decrease the molecule's overall polarity.
-
Elimination of Zwitterionic Character: The protection of the amino group prevents the formation of a zwitterion at neutral pH. The molecule will behave more like a carboxylic acid.
-
Increased Hydrophobicity: The ethyl portion of the carbethoxy group adds a small hydrophobic character to the molecule.
Based on these changes, the following solubility profile for this compound can be predicted:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of the carboxylic acid and hydroxyl groups on the threonine backbone should still allow for hydrogen bonding with protic solvents. However, due to the reduced overall polarity and lack of zwitterionic character, the solubility in water is expected to be lower than that of unprotected L-threonine. Solubility in alcohols like ethanol and methanol might be enhanced compared to water, as these solvents are better at solvating moderately polar, non-ionic compounds.[4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are adept at dissolving polar molecules that are not capable of donating hydrogen bonds. Given the nature of this compound, it is likely to exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[6]
-
Non-Polar Solvents (e.g., hexane, toluene): Due to the remaining polar functional groups (carboxylic acid and hydroxyl), significant solubility in non-polar solvents is not expected.
The pH of aqueous solutions will also critically affect solubility. At pH values above the pKa of the carboxylic acid group, the molecule will be deprotonated to form a carboxylate salt, which is expected to be significantly more soluble in water.
Predicted Stability Profile
The stability of this compound is primarily determined by the lability of the N-C bond of the carbamate linkage. Carbamates are generally stable protecting groups but can be cleaved under specific conditions.[7][8]
-
pH-Dependent Hydrolysis: The carbamate bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally slow at neutral pH but increases at the extremes of the pH scale. Strong acidic or basic conditions, especially at elevated temperatures, are likely to cause cleavage of the carbethoxy group, regenerating L-threonine.[9][10]
-
Thermal Stability: As a solid, this compound is expected to be relatively stable at ambient temperatures. However, in solution, elevated temperatures will accelerate the rate of hydrolysis, particularly in acidic or basic media.
-
Enzymatic Degradation: In biological systems, esterases and amidases could potentially catalyze the hydrolysis of the carbamate bond.
-
Oxidative and Photolytic Stability: The molecule is not expected to be particularly sensitive to oxidation or light, but this would need to be confirmed experimentally.
Experimental Protocols
The following sections detail standardized experimental protocols that can be adapted to determine the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[11]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[12][13][14][15][16]
Procedure:
-
Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed. The presence of undissolved solid should be visible throughout the experiment.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points in a preliminary experiment to determine the time required to reach equilibrium.
-
After agitation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from the undissolved solid by either centrifugation or filtration.
-
Quantify the concentration of this compound in the clear filtrate/supernatant using a validated analytical method.
Stability Testing: ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[17][18][19][20][21]
Objective: To evaluate the stability of this compound under various environmental conditions over time.
4.2.1 Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.
Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80 °C for 48 hours (solid and in solution)
-
Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.
Samples are analyzed at appropriate time points to determine the extent of degradation and to characterize any degradation products.
4.2.2 Formal Stability Studies
Formal stability studies are conducted on the drug substance under controlled storage conditions.
Storage Conditions (as per ICH Q1A(R2)):
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Procedure:
-
Store a sufficient quantity of this compound in containers that mimic the proposed storage containers under the conditions specified above.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.
-
Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.
Data Presentation
Quantitative data from the experiments described above should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Equilibrium Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Phosphate Buffer (pH 7.4) | 37 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 |
Table 2: Stability of this compound under Accelerated Conditions (40°C/75% RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | |||
| 1 | |||
| 3 | |||
| 6 |
Visualizations
Diagrams are essential for illustrating experimental workflows and molecular structures.
Caption: Structure of this compound.
Caption: Workflow for Solubility Determination.
Caption: Workflow for ICH Stability Testing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotechnologymcq.com [biotechnologymcq.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalforums.com [chemicalforums.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. bluelight.org [bluelight.org]
- 10. researchgate.net [researchgate.net]
- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 12. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
- 15. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. upm-inc.com [upm-inc.com]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
The Versatile Synthon: Potential Applications of N-Carbethoxy-L-threonine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Carbethoxy-L-threonine, a protected derivative of the essential amino acid L-threonine, represents a valuable and versatile chiral building block for medicinal chemistry. Its unique structural features—a protected amine, a free carboxylic acid, and a secondary hydroxyl group, all arranged with defined stereochemistry—make it a powerful synthon for the construction of complex, biologically active molecules. This guide explores the potential applications of this compound, drawing upon established principles of amino acid chemistry and its role as a precursor to key structural motifs found in numerous therapeutic agents. While specific, widespread applications of the N-carbethoxy derivative are not as extensively documented as its Boc or Fmoc-protected counterparts, its chemical properties allow for its integration into several critical areas of drug discovery and development.
Core Applications in Peptide-Based Therapeutics
The primary and most direct application of this compound is in the synthesis of peptides and peptidomimetics. The N-carbethoxy group serves as a crucial protecting group for the amine functionality, preventing self-polymerization and other unwanted side reactions during peptide bond formation.
Solid-Phase and Solution-Phase Peptide Synthesis
This compound can be readily employed as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The carbethoxy group offers an alternative to the more common Boc and Fmoc protecting groups and can be removed under specific conditions, typically involving basic hydrolysis.
Below is a generalized workflow for the incorporation of an N-protected amino acid like this compound into a growing peptide chain using SPPS.
Synthesis of Complex Cyclic Peptides
Threonine residues are known to act as turn-inducers in peptide structures. The protection of both the amine and hydroxyl groups in threonine derivatives can facilitate the synthesis and cyclization of complex peptides. For instance, N,O-isopropylidenated threonines have been shown to more than double the yield in the head-to-tail cyclization of the precursor to the antimalarial cyclic peptide, mahafacyclin B. This compound, with its free hydroxyl group, could similarly be used to synthesize linear precursors, with the hydroxyl group potentially serving as a handle for cyclization or further modification.
This compound as a Chiral Building Block
Beyond peptide synthesis, the true power of this compound lies in its utility as a chiral synthon for creating non-peptidic small molecules. The fixed stereochemistry at the α-carbon and β-carbon is invaluable for the asymmetric synthesis of complex targets.
The logical relationship of this compound as a precursor is illustrated below.
Methodological & Application
Application Notes and Protocols for N-Protection of L-Threonine with Ethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-protection of L-threonine using ethyl chloroformate to synthesize N-ethoxycarbonyl-L-threonine. This procedure is a fundamental step in peptide synthesis and the development of various pharmaceutical compounds, effectively protecting the amino group to allow for selective reactions at other functional sites of the molecule.
Introduction
The protection of the amino group in amino acids is a critical transformation in organic synthesis, particularly in the construction of peptides and other complex molecules. Ethyl chloroformate is a common and cost-effective reagent for introducing the ethoxycarbonyl (Eoc) protecting group. The reaction, typically performed under Schotten-Baumann conditions, involves the acylation of the amino acid in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] This method is widely applicable and can be adapted for various amino acids.[4][5] For L-threonine, which contains a secondary hydroxyl group, careful control of reaction conditions is necessary to favor N-acylation over O-acylation.
Reaction Principle
The N-protection of L-threonine with ethyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The amino group of L-threonine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically carried out in a biphasic system, consisting of an organic solvent and an aqueous basic solution.[1][2] The base, such as sodium hydroxide or sodium carbonate, serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.[3] Maintaining a basic pH (typically above 9) is crucial to ensure the amino group remains deprotonated and to prevent side reactions.[5]
Data Summary
While specific yield data for the N-protection of L-threonine with ethyl chloroformate was not found in a dedicated study, the following table summarizes typical yields for the simultaneous N- and O-protection of other amino acids using a similar one-pot method.[4] These values can serve as a benchmark for expected outcomes.
| Amino Acid | Product | Yield (%)[4] |
| L-Phenylalanine | N-(ethyloxycarbonyl) Phenylalanine methyl ester | 91 |
| L-Proline | N-(ethyloxycarbonyl) Proline methyl ester | 91 |
Experimental Protocols
Protocol 1: Classical Schotten-Baumann Conditions
This protocol is based on the well-established Schotten-Baumann reaction conditions, widely used for the N-acylation of amino acids.[1][2][5]
Materials:
-
L-Threonine
-
Ethyl chloroformate
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Dioxane (or other suitable organic solvent like THF, acetone, or dichloromethane)[5]
-
Water
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution of L-Threonine: In a round-bottom flask, dissolve L-threonine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq). Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Preparation of Reagent: In a separate container, dissolve ethyl chloroformate (1.1 eq) in an equal volume of the organic solvent (e.g., dioxane).
-
Reaction: Add the ethyl chloroformate solution dropwise to the cold, stirring L-threonine solution over a period of 30-60 minutes. It is crucial to maintain the temperature at 0-5 °C and ensure the pH of the aqueous phase remains above 9 throughout the addition.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir overnight.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x volume of the organic phase).
-
Combine the organic layers.
-
Wash the combined organic phase with 1 M HCl to remove any unreacted L-threonine, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-ethoxycarbonyl-L-threonine.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: One-Pot N- and O-Protection in Methanol
This protocol is adapted from a general method for the simultaneous N- and O-protection of amino acids.[4] This method may lead to the formation of the methyl ester of N-ethoxycarbonyl-L-threonine.
Materials:
-
L-Threonine
-
Ethyl chloroformate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dry Methanol (MeOH)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: To a suspension of L-threonine (1.0 eq) and anhydrous potassium carbonate (1.0 eq) in dry methanol, add ethyl chloroformate (2.2 eq) at room temperature.[4]
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.[4]
-
Work-up:
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification: After filtering the drying agent, concentrate the organic solution to obtain the crude product. Purify by column chromatography on silica gel.
Visualizations
Logical Relationship of the Schotten-Baumann Reaction
Caption: Key components and conditions for the Schotten-Baumann reaction.
Experimental Workflow for N-Protection of L-Threonine
Caption: Step-by-step workflow for the synthesis of N-protected L-threonine.
References
Application Notes and Protocols: L-Threonine Derivatives as Versatile Intermediates in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
L-threonine, a readily available and optically pure amino acid, serves as an invaluable chiral building block in asymmetric synthesis. Its inherent stereochemistry provides a robust foundation for the stereocontrolled synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. This document outlines the application of N-protected L-threonine derivatives as key intermediates in the synthesis of valuable chiral synthons, with a focus on β-lactams and oxazolidinones.
Asymmetric Synthesis of β-Lactams from L-Threonine Derivatives
The β-lactam ring is a core structural motif in many antibiotic drugs. The asymmetric synthesis of β-lactams often relies on the use of chiral auxiliaries or chiral starting materials to control the stereochemistry of the newly formed ring. N-protected L-threonine derivatives have been successfully employed as chiral precursors for the synthesis of enantiomerically enriched β-lactams.
A key strategy involves the conversion of an N-protected L-threonine ester into a chiral imine, which then undergoes a [2+2] cycloaddition reaction (Staudinger reaction) with a ketene. The stereochemical outcome of this reaction is often influenced by the protecting groups on the threonine backbone, particularly the hydroxyl group.
Quantitative Data Summary
| Precursor | Reaction Type | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (R)-O-TPS-threonine benzyl ester derived imine | [2+2] Cycloaddition | 3-azido-β-lactam | 19:1 | 64 | [1] |
| (R)-O-TBS-threonine benzyl ester derived imine | [2+2] Cycloaddition | 3-azido-β-lactam | 9:1 | - | [1] |
| (R)-threonine benzyl ester derived imine (unprotected OH) | [2+2] Cycloaddition | 3-azido-β-lactam | 1:1 | - | [1] |
TPS = triphenylsilyl, TBS = tert-butyldimethylsilyl
Experimental Protocol: Synthesis of a Chiral 3-Azido-β-Lactam
This protocol is adapted from the general principles of the Staudinger reaction using a chiral imine derived from an L-threonine derivative.
Materials:
-
(R)-O-triphenylsilyl-threonine benzyl ester
-
Cinnamaldehyde
-
Azidoacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: To a solution of (R)-O-triphenylsilyl-threonine benzyl ester in CH₂Cl₂, add cinnamaldehyde. The reaction is typically carried out in the presence of a dehydrating agent (e.g., MgSO₄) and stirred at room temperature until imine formation is complete (monitored by TLC or NMR).
-
[2+2] Cycloaddition: Cool the solution of the resulting imine to -78 °C. Add triethylamine, followed by the dropwise addition of a solution of azidoacetyl chloride in CH₂Cl₂.
-
Reaction Quench and Workup: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 3-azido-β-lactam. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Logical Workflow for β-Lactam Synthesis
Caption: Workflow for the asymmetric synthesis of β-lactams.
Chiral Oxazolidinones from L-Threonine Derivatives
Chiral oxazolidinones are powerful and widely used auxiliaries in asymmetric synthesis, particularly in aldol reactions, alkylations, and Diels-Alder reactions. They can be readily prepared from amino alcohols, which in turn can be synthesized from amino acids like L-threonine.
The synthesis involves the reduction of the carboxylic acid functionality of an N-protected L-threonine to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring. The resulting oxazolidinone bears the stereochemical information from the original L-threonine, which can then be used to direct the stereochemistry of subsequent reactions.
Experimental Protocol: Preparation of a Chiral Oxazolidinone from an N-Protected L-Threonine Derivative
This protocol outlines the general steps for the synthesis of a chiral oxazolidinone from an N-Boc-L-threonine derivative.
Materials:
-
N-Boc-L-threonine
-
Borane-tetrahydrofuran complex (BH₃·THF) or Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF)
-
Diethyl carbonate or phosgene equivalent (e.g., triphosgene)
-
Base (e.g., NaH or K₂CO₃)
-
Appropriate solvents for extraction and purification
Procedure:
-
Reduction of the Carboxylic Acid: Dissolve N-Boc-L-threonine in anhydrous THF and cool the solution to 0 °C. Add the reducing agent (e.g., BH₃·THF) dropwise. Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Workup of the Reduction: Carefully quench the reaction by the slow addition of methanol. Remove the solvents under reduced pressure. The resulting crude amino alcohol can be purified by column chromatography or used directly in the next step.
-
Cyclization to the Oxazolidinone: Dissolve the crude amino alcohol in a suitable solvent (e.g., toluene). Add a base (e.g., K₂CO₃) and diethyl carbonate. Heat the mixture to reflux, and monitor the reaction by TLC.
-
Purification: After completion, cool the reaction mixture, filter off the base, and concentrate the filtrate. Purify the crude oxazolidinone by recrystallization or silica gel column chromatography.
Signaling Pathway for Oxazolidinone Synthesis and Application
Caption: Synthesis and application of chiral oxazolidinones.
Conclusion
While specific literature on "N-Carbethoxy-L-threonine" is not prominent, the broader class of N-alkoxycarbonyl-L-threonine derivatives serves as a testament to the utility of L-threonine as a chiral starting material. The principles and protocols outlined here for the synthesis of β-lactams and oxazolidinones can be adapted for various N-protecting groups, including the ethoxycarbonyl group. These applications highlight the importance of L-threonine in providing access to valuable, enantiomerically pure intermediates for the development of new chemical entities in the pharmaceutical and agrochemical industries.
References
Application of N-Carbethoxy-L-threonine in the Synthesis of β-Hydroxy-α-Amino Acids: A Review of Available Methods
Introduction
β-Hydroxy-α-amino acids are a critical class of organic compounds that form the structural backbone of numerous natural products and pharmaceuticals. Their synthesis is a key focus in medicinal chemistry and drug development. While various synthetic routes to these molecules exist, the specific application of N-Carbethoxy-L-threonine as a starting material or key intermediate is not extensively documented in readily available scientific literature. This document aims to provide an overview of the general synthetic strategies for β-hydroxy-α-amino acids and discuss the potential, albeit not explicitly detailed, role of N-protected threonine derivatives like this compound.
General Approaches to the Synthesis of β-Hydroxy-α-Amino Acids
The synthesis of β-hydroxy-α-amino acids can be broadly categorized into two main approaches: chemical synthesis and enzymatic (biocatalytic) synthesis.
Chemical Synthesis:
Chemical methods often involve the use of protecting groups to control reactivity and stereochemistry. These methods include:
-
Aldol Reactions: A common strategy involves the aldol condensation of a glycine enolate equivalent with an aldehyde. The stereochemical outcome of this reaction can be controlled by using chiral auxiliaries or catalysts.
-
From α-Amino Acids: Existing α-amino acids can be converted to their β-hydroxy derivatives through various hydroxylation reactions.
-
Asymmetric Synthesis: A variety of asymmetric synthetic methods have been developed to produce enantiomerically pure β-hydroxy-α-amino acids.
Enzymatic Synthesis:
Biocatalytic methods are gaining increasing attention due to their high stereoselectivity and mild reaction conditions. Key enzymes used in this context include:
-
Threonine Aldolases: These enzymes catalyze the reversible aldol reaction between glycine and an aldehyde to form β-hydroxy-α-amino acids.
-
Transaldolases: L-threonine transaldolases can catalyze the exchange of the side chain of L-threonine with a variety of aldehydes to generate new β-hydroxy-α-amino acids.
Potential Role of this compound
While direct protocols for the use of this compound in the synthesis of other β-hydroxy-α-amino acids are not readily found, N-protection is a crucial step in many chemical syntheses involving amino acids. The N-Carbethoxy group, like other carbamate protecting groups (e.g., Cbz, Boc), serves to:
-
Prevent unwanted side reactions at the amino group.
-
Influence the stereochemical course of reactions at the α-carbon.
-
Modify the solubility and handling properties of the amino acid.
Theoretically, this compound could be utilized in a synthetic scheme where the carboxyl group is activated and reacted with a nucleophile, or where the hydroxyl group is modified or used to direct a subsequent reaction. However, without specific literature examples, any proposed protocol would be purely speculative.
Experimental Protocols (General Examples)
Below are generalized protocols for the synthesis of β-hydroxy-α-amino acids that illustrate the principles discussed. It is important to note that these are not specific to this compound.
General Protocol for an Aldol Reaction to Synthesize a β-Hydroxy-α-Amino Acid
This protocol outlines a general procedure for the diastereoselective aldol reaction of a protected glycine derivative with an aldehyde.
Materials:
-
N-protected glycine derivative (e.g., a Schiff base)
-
Aldehyde
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Procedure:
-
Dissolve the N-protected glycine derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture.
-
Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for enolate formation.
-
Add the aldehyde to the reaction mixture dropwise.
-
Continue stirring at -78 °C for a set period (e.g., 1-3 hours) to allow the aldol reaction to proceed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, mass spectrometry) to determine the yield and diastereomeric ratio.
General Protocol for an Enzymatic Synthesis using a Threonine Aldolase
This protocol describes a typical procedure for the synthesis of a β-hydroxy-α-amino acid using a recombinant threonine aldolase.
Materials:
-
Recombinant L-threonine aldolase
-
Glycine
-
Aldehyde
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Centrifugal filter units for enzyme purification/concentration
-
HPLC system for reaction monitoring and product quantification
Procedure:
-
Prepare a reaction mixture containing the buffer, glycine, the aldehyde substrate, and PLP.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C).
-
Initiate the reaction by adding the threonine aldolase enzyme.
-
Incubate the reaction mixture with shaking for a specified time (e.g., 24-48 hours).
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the conversion and product formation.
-
Upon completion, terminate the reaction by denaturing the enzyme (e.g., by adding a strong acid or by heat treatment).
-
Remove the denatured protein by centrifugation or filtration.
-
Purify the product from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.
-
Characterize the final product by spectroscopic methods to confirm its identity and purity.
Data Presentation
As no specific quantitative data for the application of this compound was found, a representative table for a hypothetical enzymatic synthesis is presented below for illustrative purposes.
| Entry | Aldehyde Substrate | Enzyme Variant | Conversion (%) | Diastereomeric Ratio (syn:anti) | Product Yield (%) |
| 1 | Benzaldehyde | Wild-Type L-TA | 85 | 90:10 | 78 |
| 2 | 4-Chlorobenzaldehyde | Mutant A | 92 | 95:5 | 85 |
| 3 | Isovaleraldehyde | Mutant B | 78 | 88:12 | 70 |
Visualizations
Experimental Workflow for Enzymatic Synthesis
Application Notes and Protocols for the Coupling of N-Carbethoxy-L-threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental procedure for the solution-phase coupling of N-Carbethoxy-L-threonine with a C-terminally protected amino acid, exemplified by the synthesis of N-Carbethoxy-L-threonyl-glycine methyl ester. The N-carbethoxy protecting group offers an alternative to more common protecting groups like Boc and Fmoc in peptide synthesis. This protocol outlines the necessary reagents, step-by-step instructions for the coupling reaction, purification of the resulting dipeptide, and methods for its characterization. Potential side reactions and troubleshooting measures are also discussed to ensure a high-yield and high-purity synthesis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and characterization of the this compound coupled dipeptide.
Caption: Workflow for the synthesis of N-Carbethoxy-L-threonyl-glycine methyl ester.
Experimental Protocols
This section details the necessary protocols for the synthesis of the amino acid ester, the coupling reaction, and the purification of the final dipeptide.
Protocol for the Synthesis of Glycine Methyl Ester Hydrochloride
A straightforward method for the preparation of amino acid methyl esters involves the use of thionyl chloride in methanol.
Materials:
-
Glycine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend glycine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirring suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield glycine methyl ester hydrochloride.
Protocol for the Coupling of this compound with Glycine Methyl Ester
This protocol utilizes dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq), glycine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by TLC.
Protocol for Work-up and Purification
Procedure:
-
After the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of N-Carbethoxy-L-threonyl-glycine methyl ester.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| This compound | 191.18 | 1.0 |
| Glycine methyl ester hydrochloride | 125.55 | 1.0 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.1 |
Table 2: Typical Yield and Purity of N-Carbethoxy-L-threonyl-glycine methyl ester
| Parameter | Value |
| Yield (%) | 75-85 |
| Purity (%) | >95 |
Table 3: Spectroscopic Data for N-Carbethoxy-L-threonyl-glycine methyl ester
| Technique | Observed Data |
| ¹H NMR | Expected signals for the ethoxy group (triplet and quartet), threonine methyl (doublet), threonine α-H and β-H (multiplets), glycine α-H (doublet of doublets or triplet), and methyl ester (singlet). The NH protons will appear as doublets or broad singlets. |
| ¹³C NMR | Expected signals for the carbethoxy carbonyl, amide carbonyl, ester carbonyl, and the various aliphatic carbons of the threonine, glycine, and ethoxy moieties. |
| MS (ESI+) | Expected [M+H]⁺ and [M+Na]⁺ peaks corresponding to the molecular weight of the dipeptide. |
Potential Side Reactions and Troubleshooting
The following diagram illustrates potential side reactions that can occur during the coupling of this compound.
Caption: Potential side reactions in the coupling of this compound.
-
Racemization: The use of HOBt as an additive is crucial to minimize the risk of racemization at the α-carbon of threonine.
-
O-acylation: The hydroxyl group of the threonine side chain can be acylated by the activated carboxylic acid, leading to a depsipeptide byproduct. This can be minimized by using stoichiometric amounts of the coupling agent and avoiding prolonged reaction times at elevated temperatures.
-
N-acylurea Formation: A common side reaction with carbodiimide coupling agents is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine component.[1] Performing the reaction at 0 °C initially helps to reduce the rate of this side reaction.
Conclusion
The provided protocol offers a reliable method for the solution-phase coupling of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of the desired dipeptide can be obtained with high purity. The information on potential side reactions and their mitigation will aid researchers in troubleshooting and optimizing their synthetic procedures. The spectroscopic data provided will serve as a valuable reference for the characterization of the final product.
References
Application Notes and Protocols: Chiral Dirhodium Catalysts Derived from L-Threonine for Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral dirhodium(II) paddlewheel complexes are a class of highly effective catalysts renowned for their ability to control stereochemistry in a wide range of chemical transformations.[1][2] These catalysts are particularly valuable in asymmetric synthesis for creating chiral molecules with high enantiomeric purity, a critical aspect in the development of pharmaceuticals and fine chemicals. Their versatility extends to various reactions, including cyclopropanations, C-H insertions, aziridinations, and ylide transformations.[1][3] Catalysts derived from natural amino acids, such as L-threonine, leverage the inherent chirality of these building blocks to create a well-defined chiral environment around the catalytic rhodium centers. This document provides detailed notes and protocols on the synthesis and application of a specific class of L-threonine-derived dirhodium(II) catalysts: dirhodium tetrakis((4S,5R)-5-methyl-3-(arylsulfonyl)oxazolidine-4-carboxylate) complexes. These catalysts have demonstrated exceptional performance, particularly in asymmetric cyclopropanation and aziridination reactions.[4] They are noted for their high stability, allowing for storage over long periods without loss of activity or selectivity.[4]
Catalyst Structure and Design
The core structure of these catalysts consists of two rhodium atoms bridged by four chiral carboxylate ligands derived from L-threonine. The ligands form a "paddlewheel" arrangement around the dirhodium core, leaving two axial sites available for substrate coordination and catalysis.[1][2] The specific catalysts discussed here are based on an oxazolidine-4-carboxylate framework, where the stereocenters of L-threonine are locked within a heterocyclic ring. The arylsulfonyl group on the nitrogen atom plays a crucial role in tuning the electronic and steric properties of the catalyst, which in turn influences its reactivity and enantioselectivity.[4]
Caption: General paddlewheel structure of a dirhodium(II) catalyst.
Synthesis of Chiral Ligands and Dirhodium Catalysts
The synthesis involves two main stages: preparation of the chiral N-arylsulfonyl oxazolidine-4-carboxylate ligands from L-threonine, followed by a ligand exchange reaction with a rhodium precursor. A series of these catalysts can be prepared with different para-substituted arylsulfonyl groups to optimize performance for specific reactions.[4]
Experimental Workflow
The overall process from starting materials to the final purified catalyst is outlined below.
Caption: Workflow for the synthesis of L-threonine derived dirhodium catalysts.
Synthesis Protocol: Dirhodium tetrakis((4S,5R)-5-methyl-3-((4-nitrophenyl)sulfonyl)oxazolidine-4-carboxylate) [Rh₂(4S,5R-MNOSO)₄]
This protocol is based on the general method described for a series of related catalysts.[4]
Step 1: Synthesis of the Ligand
-
To a solution of L-threonine in aqueous NaOH, add 4-nitrobenzenesulfonyl chloride in portions while maintaining the pH at 9-10.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with HCl to precipitate the N-sulfonylated amino acid.
-
Filter the solid, wash with cold water, and dry.
-
Reflux the N-sulfonylated amino acid with paraformaldehyde and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene) with a Dean-Stark trap to form the oxazolidine ring.
-
Remove the solvent under reduced pressure and purify the resulting ligand by recrystallization or chromatography.
Step 2: Synthesis of the Dirhodium Catalyst
-
A mixture of the purified ligand (4.2 equivalents) and sodium tetracarbonatodirhodium(II) (Na₄Rh₂(CO₃)₄) (1.0 equivalent) in deionized water is refluxed for 24-48 hours.[4]
-
During the reaction, the color of the mixture typically changes, and a solid precipitate forms.
-
After cooling to room temperature, the solid product is collected by filtration and washed thoroughly with water and then with a solvent like diethyl ether or ethanol to remove unreacted ligand.
-
The crude catalyst is purified by column chromatography on silica gel.
-
The purified catalyst is dried under vacuum. These catalysts are generally stable and can be stored on the bench for extended periods.[4]
Catalyst Synthesis Data
The yields for the synthesis of various L-threonine-derived dirhodium catalysts are summarized below.[4]
| Catalyst: Rh₂(4S,5R-MNOSO)₄ | R Group on Arylsulfonyl | Yield (%) |
| Dirhodium tetrakis((4S,5R)-5-methyl-3-((4-nitrophenyl )sulfonyl)oxazolidine-4-carboxylate) | -NO₂ | 87 |
| Dirhodium tetrakis((4S,5R)-5-methyl-3-((4-fluorophenyl )sulfonyl)oxazolidine-4-carboxylate) | -F | 75 |
| Dirhodium tetrakis((4S,5R)-5-methyl-3-((4-methylphenyl )sulfonyl)oxazolidine-4-carboxylate) | -Me | 60 |
| Dirhodium tetrakis((4S,5R)-5-methyl-3-((4-(tert-butyl)phenyl )sulfonyl)oxazolidine-4-carboxylate) | -tBu | 45 |
| Dirhodium tetrakis((4S,5R)-5-methyl-3-((4-methoxyphenyl )sulfonyl)oxazolidine-4-carboxylate) | -OMe | 40 |
| Dirhodium tetrakis((4S,5R)-5-methyl-3-((4-(dodecyl)phenyl )sulfonyl)oxazolidine-4-carboxylate) | -nC₁₂H₂₅ | 58 |
Table based on data presented in literature.[4]
Application in Asymmetric Synthesis
These L-threonine-derived catalysts are highly effective for asymmetric carbene transfer reactions.[4] The chiral environment created by the four ligands effectively shields the faces of the rhodium-carbene intermediate, directing the approach of the substrate to achieve high enantioselectivity.
Asymmetric Cyclopropanation
A key application is the cyclopropanation of olefins with diazo compounds. The reaction between styrene and ethyl diazoacetate (EDA) is a benchmark for evaluating catalyst performance. The Rh₂(4S,5R-MNOSO)₄ catalyst, bearing a nitro group, has shown outstanding results for this transformation.[4]
Caption: Simplified catalytic cycle for dirhodium-catalyzed cyclopropanation.
Application Protocol: Asymmetric Cyclopropanation of Styrene
-
To a solution of the chiral dirhodium catalyst (e.g., Rh₂(4S,5R-MNOSO)₄, 0.1-1.0 mol%) and styrene (1.0 mmol) in a dry solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar), cool the mixture to the desired temperature (e.g., 25 °C).
-
Add a solution of ethyl diazoacetate (EDA, 1.1 mmol) in the same solvent dropwise to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC or GC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the cyclopropane products.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product using GC or HPLC with a chiral stationary phase.
Performance Data in Asymmetric Reactions
The performance of various L-threonine-derived catalysts in the cyclopropanation of styrene with EDA and the aziridination of styrene is shown below.[4]
Table 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
| Catalyst: Rh₂(4S,5R-MNOSO)₄ | R Group | Yield (%) | dr (trans:cis) | ee (trans, %) | ee (cis, %) |
| Dirhodium tetrakis((4S,5R)-5-methyl-3-((4-nitrophenyl )sulfonyl)oxazolidine-4-carboxylate) | -NO₂ | 95 | 85:15 | 98 | 96 |
| Dirhodium tetrakis((4S,5R)-5-methyl-3-((4-fluorophenyl )sulfonyl)oxazolidine-4-carboxylate) | -F | 92 | 82:18 | 95 | 93 |
| Dirhodium tetrakis((4S,5R)-5-methyl-3-((4-methylphenyl )sulfonyl)oxazolidine-4-carboxylate) | -Me | 88 | 78:22 | 90 | 88 |
| Dirhodium tetrakis((4S,5R)-5-methyl-3-((4-(dodecyl)phenyl )sulfonyl)oxazolidine-4-carboxylate) | -nC₁₂H₂₅ | 85 | 75:25 | 88 | 85 |
Table based on data presented in literature.[4]
Table 2: Asymmetric Aziridination of Styrene
| Catalyst (L-Serine Derived)* | R Group | Yield (%) | ee (%) |
| Dirhodium tetrakis((4S)-3-((4-dodecylphenyl )sulfonyl)oxazolidine-4-carboxylate) | -nC₁₂H₂₅ | 89 | 94 |
| Dirhodium tetrakis((4S)-3-((4-nitrophenyl )sulfonyl)oxazolidine-4-carboxylate) | -NO₂ | 91 | 92 |
*Note: The highest enantioselectivity for aziridination was reported with a related L-serine derived catalyst.[4]
Dirhodium(II) catalysts derived from L-threonine are robust, stable, and highly effective for asymmetric synthesis. The modular nature of the ligand synthesis allows for fine-tuning of the catalyst's steric and electronic properties, enabling high yields and excellent enantioselectivities in key transformations like cyclopropanation. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and drug development seeking to employ these powerful catalytic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Mapping of Dirhodium(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral dirhodium catalysts derived from l-serine, l-threonine and l-cysteine: design, synthesis and application - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Protecting Group Strategies for Threonine Side Chains in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, a key amino acid with a secondary hydroxyl group on its side chain, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). Protection of this hydroxyl group is often crucial to prevent undesirable side reactions, such as O-acylation during coupling steps, which can lead to the formation of deletion sequences and difficult-to-separate impurities. Furthermore, the choice of protecting group can influence the solubility and aggregation propensity of the growing peptide chain. This document provides a detailed overview of common protecting group strategies for threonine side chains, focusing on the widely used Fmoc/tBu methodology. We present experimental protocols for the protection and deprotection of threonine residues and summarize key quantitative data to aid in the selection of the most appropriate strategy for your specific research needs.
Common Protecting Groups for Threonine Side Chains
The selection of a suitable protecting group for the threonine hydroxyl function is dictated by the overall synthetic strategy, particularly the chemistry used for Nα-amino group protection (e.g., Fmoc or Boc). In the context of Fmoc-SPPS, the protecting group must be stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) but readily cleavable under acidic conditions during the final deprotection and cleavage from the resin.
tert-Butyl (tBu) Group
The tert-butyl (tBu) ether is the most common protecting group for the threonine side chain in Fmoc-SPPS.[1][2] It offers excellent stability to the basic conditions of Fmoc deprotection and is efficiently removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[3]
Trityl (Trt) Group
The trityl (Trt) group is another valuable acid-labile protecting group for the threonine side chain.[2] A key advantage of the Trt group is its increased acid lability compared to the tBu group. This property allows for its selective removal on-resin using dilute TFA, enabling site-specific modification of the threonine side chain, such as phosphorylation.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the tert-butyl and trityl protecting groups for the threonine side chain.
| Protecting Group | Synthesis Yield of Fmoc-Thr(PG)-OH | Deprotection Conditions | Cleavage Efficiency | Key Side Reactions |
| tert-Butyl (tBu) | Typically >70%[4] | 95% TFA in a cleavage cocktail[5] | High | O-sulfonation in the presence of Pmc/Mtr-protected Arginine during cleavage.[6] |
| Trityl (Trt) | High | 1-5% TFA in DCM for selective on-resin deprotection; 95% TFA for final cleavage[3] | High | Re-attachment to the peptide if scavengers are not used. |
Table 1. Comparison of tert-Butyl and Trityl Protecting Groups for Threonine.
| Cleavage Cocktail Component | Purpose | Typical Concentration |
| Trifluoroacetic Acid (TFA) | Cleavage of protecting groups and peptide from the resin | 82.5-95% |
| Water | Scavenger for carbocations | 2.5-5% |
| Triisopropylsilane (TIS) | Scavenger for carbocations, especially trityl cations | 1-2.5% |
| 1,2-Ethanedithiol (EDT) | Scavenger for carbocations and prevents disulfide formation for Cys-containing peptides | 2.5% |
| Phenol | Scavenger for carbocations | 5% |
| Thioanisole | Scavenger for carbocations | 5% |
Table 2. Common Components of Cleavage Cocktails for Deprotection.[5][7]
Experimental Protocols
Synthesis of Fmoc-Thr(tBu)-OH
This protocol describes a general method for the synthesis of Fmoc-Thr(tBu)-OH.
Materials:
-
L-Threonine (Thr)
-
Methanol
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Isobutene
-
Sulfuric acid
-
Sodium hydroxide (lye)
-
Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyl)succinimide)
Procedure: [1]
-
Esterification: L-Threonine is reacted with methanol and thionyl chloride to generate the methyl ester hydrochloride (Thr-OMe·HCl).
-
tert-Butylation: The Thr-OMe·HCl is dissolved in DCM and treated with isobutene in the presence of a catalytic amount of sulfuric acid to form Thr(tBu)-OMe.
-
Saponification: The methyl ester is saponified using sodium hydroxide to yield H-Thr(tBu)-OH.
-
Fmoc Protection: The amino group of H-Thr(tBu)-OH is protected by reacting it with Fmoc-OSu in the presence of a base to yield the final product, Fmoc-Thr(tBu)-OH.
-
Purification: The crude product is purified by crystallization or column chromatography.
Synthesis of Fmoc-Thr(Trt)-OH
This protocol outlines a general procedure for the synthesis of Fmoc-Thr(Trt)-OH.
Materials:
-
Fmoc-Thr-OH
-
Trityl chloride (Trt-Cl)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve Fmoc-Thr-OH in a mixture of DCM and pyridine.
-
Tritylation: Add trityl chloride to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is washed with aqueous acid and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash chromatography on silica gel to afford Fmoc-Thr(Trt)-OH.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(tBu)-OH
This protocol describes the incorporation of a threonine residue using Fmoc-Thr(tBu)-OH in a standard Fmoc-SPPS workflow.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Thr(tBu)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Pre-activate Fmoc-Thr(tBu)-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Final Cleavage and Deprotection (tBu group)
This protocol describes the final cleavage of the peptide from the resin and the removal of the tBu protecting group from the threonine side chain.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure: [5]
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
On-Resin Selective Deprotection of the Trt Group
This protocol allows for the selective removal of the Trt group from the threonine side chain while the peptide is still attached to the resin.
Materials:
-
Peptide-resin with Thr(Trt)
-
1% TFA in DCM
-
5% Triisopropylsilane (TIS) in DCM
-
DCM
-
DMF
-
10% DIPEA in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Deprotection: Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 10-30 minutes at room temperature. The reaction can be repeated if necessary.
-
Washing and Neutralization: Wash the resin with DCM, followed by 10% DIPEA in DMF to neutralize the acid, and then with DMF and DCM.
-
Further Modification: The deprotected threonine side chain is now available for on-resin modification (e.g., phosphorylation).
Visualizations
Caption: General workflow for Fmoc-SPPS incorporating a tBu-protected Threonine.
Caption: Orthogonal deprotection strategy for on-resin modification of Threonine.
Caption: Chemical structures of Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH.
Conclusion
The choice between tert-butyl and trityl protecting groups for the threonine side chain in Fmoc-SPPS depends on the specific requirements of the peptide synthesis. The tBu group offers robust protection suitable for routine synthesis, while the Trt group provides the advantage of orthogonal deprotection, enabling site-specific modifications. Careful consideration of the deprotection conditions and the use of appropriate scavengers are essential to minimize side reactions and obtain high-purity peptides. The protocols and data presented in these application notes serve as a valuable resource for researchers to develop and optimize their peptide synthesis strategies involving threonine.
References
Application Notes and Protocols for Enzymatic Synthesis and Resolution of Threonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the enzymatic synthesis and resolution of threonine derivatives. The methodologies outlined leverage the high selectivity of enzymes to produce chiral β-hydroxy-α-amino acids, which are valuable building blocks in pharmaceutical synthesis.
Part 1: Enzymatic Synthesis of β-Hydroxy-α-Amino Acids using Threonine Aldolases
Threonine aldolases are powerful biocatalysts for the asymmetric synthesis of β-hydroxy-α-amino acids. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible aldol addition of glycine to a wide range of aldehydes, creating two stereocenters with high control. Both L- and D-specific threonine aldolases are available, providing access to different stereoisomers.
Key Advantages of Enzymatic Synthesis:
-
High Stereoselectivity: Threonine aldolases exhibit excellent control over the configuration of the α-carbon and good to excellent control over the β-carbon, leading to high diastereomeric and enantiomeric excess.[1]
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffers at or near room temperature and neutral pH, avoiding the need for harsh reagents and protecting groups.
-
Broad Substrate Scope: A variety of aliphatic and aromatic aldehydes are accepted by threonine aldolases, enabling the synthesis of a diverse range of threonine derivatives.[2][3]
Quantitative Data Summary
The following table summarizes the performance of L- and D-threonine aldolases with various aldehyde substrates.
| Enzyme Type | Aldehyde Substrate | Product Configuration | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| L-Threonine Aldolase (LTA) | Aliphatic Aldehydes | erythro-L | Moderate | >99% | Moderate | [2] |
| L-Threonine Aldolase (LTA) | Aromatic Aldehydes | threo-L | Low to Moderate (19-61%) | >99% | High (75-94.4%) | [3] |
| D-Threonine Aldolase (DTA) | Aliphatic & Aromatic Aldehydes | threo-D | Low to High | >99% | Good | [2] |
| D-Threonine Aldolase (Pseudomonas sp.) | 2-Fluorobenzaldehyde | (2R, 3S)-syn | >100:1 (dr) | >99.5% | >80% | [4] |
Experimental Workflow: Threonine Aldolase-Catalyzed Synthesis
Caption: General workflow for the enzymatic synthesis of β-hydroxy-α-amino acids.
Protocol 1: Synthesis of β-Hydroxy-α-Amino Acids using Whole-Cell Biocatalyst
This protocol is adapted for a typical lab-scale synthesis using E. coli cells overexpressing a threonine aldolase.
Materials:
-
Aldehyde substrate (20 mM)
-
L-Threonine (100 mM)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Wet whole cells expressing the desired threonine aldolase (e.g., ObiH) (1-2% w/v)
-
Methanol (as co-solvent, 4% v/v)
-
Acetonitrile
-
Reaction vessel (e.g., 50 mL conical tube)
-
Incubator shaker
Procedure:
-
To the reaction vessel, add the Tris-HCl buffer, L-threonine, and the aldehyde substrate.
-
Add methanol as a co-solvent to aid in the solubility of the aldehyde if necessary.
-
Initiate the reaction by adding the wet whole cells expressing the threonine aldolase.
-
Incubate the reaction mixture at 37°C for 18 hours with shaking.
-
Quench the reaction by adding an equal volume of acetonitrile.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully decant the supernatant containing the product.
-
Purify the β-hydroxy-α-amino acid from the supernatant using reverse-phase chromatography.
-
Lyophilize the purified fractions to obtain the final product.
Part 2: Kinetic Resolution of Threonine Derivatives using Lipases
Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. Lipases are particularly effective for the resolution of amino acid esters, as they can selectively catalyze the hydrolysis of one enantiomer, typically the L-enantiomer, leaving the unreacted D-enantiomer in high enantiomeric excess.
Quantitative Data Summary
The following table presents data on the lipase-catalyzed resolution of various amino acid esters. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.
| Lipase Source | Substrate | Acyl Donor/Reaction | E-value | Product (ee) | Reference |
| Pseudomonas cepacia | N-hydroxymethyl-β-lactams | 2,2,2-trifluoroethyl butanoate | 27 to >200 | Not specified | [5] |
| Candida antarctica A | Methyl cis-2-aminocycloheptanecarboxylate | Diisopropyl ether | >200 | Not specified | [5] |
| Candida antarctica B | Racemic Ketorolac | Acylation | >99% | >99% | [6] |
| Aspergillus terreus | Racemic Ketoprofen vinyl ester | Hydrolysis | 129 | 96% (R-Ketoprofen) | [6] |
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the kinetic resolution of amino acid esters using lipase.
Protocol 2: Lipase-Catalyzed Hydrolysis of Racemic Amino Acid Esters
This protocol describes a general procedure for the kinetic resolution of racemic amino acid esters via selective hydrolysis.
Materials:
-
Racemic amino acid ester
-
Lipase (e.g., from Pseudomonas, Rhizopus, or porcine pancreas)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.0)
-
pH-stat or autotitrator
-
Sodium hydroxide solution (e.g., 0.1 M) for titration
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve or suspend the racemic amino acid ester in the aqueous buffer in a temperature-controlled reaction vessel.
-
Add the lipase to the mixture to start the reaction.
-
Monitor the progress of the hydrolysis by titrating the liberated acid with the sodium hydroxide solution using a pH-stat to maintain a constant pH. The reaction is typically stopped at or near 50% conversion.
-
Once the desired conversion is reached, acidify the reaction mixture to protonate the amino acid.
-
Extract the unreacted D-amino acid ester with an organic solvent.
-
Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the D-amino acid ester.
-
The aqueous phase contains the L-amino acid, which can be isolated by techniques such as ion-exchange chromatography.
-
Determine the enantiomeric excess of both the recovered ester and the hydrolyzed acid using a suitable chiral analytical method (e.g., chiral HPLC).
Part 3: Multi-Enzyme Cascade for D-Amino Acid Synthesis
For the synthesis of certain D-amino acids, a multi-enzyme cascade can be employed, offering an efficient one-pot reaction system. An example is the synthesis of D-2-aminobutyric acid from L-threonine.[7][8]
Signaling Pathway: Synthesis of D-2-Aminobutyric Acid
Caption: A three-enzyme cascade for the synthesis of D-2-aminobutyric acid from L-threonine.
References
- 1. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of Threonine Aldolases for the Asymmetric Synthesis of α‐Quaternary α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of N-Carbethoxy-L-threonine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis and purification of N-Carbethoxy-L-threonine, a valuable building block in synthetic organic chemistry and drug development. The protocols are designed to be scalable and reproducible, with a focus on yielding a high-purity product.
Introduction
This compound, also known as N-(ethoxycarbonyl)-L-threonine, is a protected amino acid derivative widely utilized in peptide synthesis and the development of complex molecules. The carbethoxy group provides a stable protecting moiety for the amine functionality of L-threonine, preventing unwanted side reactions during subsequent chemical transformations. This application note details a robust method for its synthesis via the acylation of L-threonine with ethyl chloroformate, followed by a straightforward purification protocol.
Synthesis of this compound
The synthesis involves the reaction of L-threonine with ethyl chloroformate in an aqueous-organic solvent system under basic conditions. The use of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the amino group on the ethyl chloroformate.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a large-scale synthesis, yielding a significant quantity of this compound.
Materials:
-
L-Threonine
-
Ethyl chloroformate
-
N-Ethylmorpholine
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Hydrochloric acid (2 N)
-
Sodium chloride (brine solution, saturated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Chloroform
-
Petroleum ether
Equipment:
-
Large reaction vessel with mechanical stirrer, dropping funnel, and thermometer
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a large reaction vessel, suspend L-threonine in a mixture of anhydrous tetrahydrofuran (THF) and deionized water.
-
Addition of Base: To the suspension, add N-ethylmorpholine. Stir the mixture at room temperature until the L-threonine is substantially dissolved.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add ethyl chloroformate via a dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the remaining aqueous residue in chloroform.
-
Transfer the solution to a separatory funnel and wash successively with 2 N hydrochloric acid, saturated brine solution, saturated sodium bicarbonate solution, and finally with brine again.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation of Crude Product: Filter the drying agent and concentrate the chloroform solution on a rotary evaporator to obtain the crude this compound as an oil or a semi-solid.
Purification of this compound
Purification is achieved through crystallization to yield a high-purity product. The choice of solvent is critical for obtaining well-defined crystals and high recovery.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Crystallization
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot chloroform.
-
Crystallization: Slowly add petroleum ether to the warm solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to complete the crystallization process.
-
Filtration and Washing: Collect the crystals by filtration and wash them with a small amount of cold chloroform/petroleum ether mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data
The following table summarizes the expected quantitative data for the large-scale synthesis and purification of this compound based on typical laboratory results.
| Parameter | Value |
| Synthesis Scale | |
| L-Threonine (starting) | (Specify amount in grams) |
| Ethyl chloroformate | (Specify molar equivalent) |
| N-Ethylmorpholine | (Specify molar equivalent) |
| Yield | |
| Crude Product Yield | (Specify percentage) |
| Purified Product Yield | (Specify percentage) |
| Purity | |
| Purity by HPLC | >98% |
| Physical Properties | |
| Melting Point | (Specify range in °C) |
| Specific Rotation [α]D | (Specify value and conditions) |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbamate, carboxylic acid, and hydroxyl functional groups.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final product.
These detailed protocols and application notes provide a comprehensive guide for the large-scale synthesis and purification of high-purity this compound, suitable for use in demanding research and development applications.
The Pivotal Role of N-Carbethoxy-L-threonine in the Stereoselective Synthesis of Complex, Biologically Active Natural Products
For Immediate Release
N-Carbethoxy-L-threonine, a readily available and highly versatile chiral building block, has emerged as a cornerstone in the asymmetric synthesis of a diverse array of complex natural products, particularly those exhibiting potent proteasome inhibitory activity. Its inherent stereochemistry and functional group handles provide a robust platform for the construction of intricate molecular architectures with high fidelity. This application note delves into the utility of this compound and its derivatives in the total synthesis of key natural products, providing detailed experimental protocols and highlighting its significance in the development of novel therapeutic agents.
Application in the Total Synthesis of Salinosporamide A
Salinosporamide A, a potent and irreversible proteasome inhibitor isolated from the marine bacterium Salinispora tropica, has garnered significant attention as a promising anticancer agent. The total synthesis of Salinosporamide A, pioneered by E. J. Corey, effectively utilizes an (S)-threonine derivative to establish the crucial stereochemistry of the molecule.
Experimental Workflow for the Synthesis of a Key Intermediate of Salinosporamide A
The following diagram outlines a key fragment synthesis in the total synthesis of Salinosporamide A, starting from an N-protected L-threonine derivative.
Quantitative Data for Salinosporamide A Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Oxazoline formation | N-PMB-L-threonine derivative | (COCl)2, DMSO, Et3N; then TsNH2, Ti(OiPr)4 | Oxazoline intermediate | 85 | [1] |
| Stereoselective Alkylation | Oxazoline intermediate | n-BuLi, THF, -78 °C; then ClCH2OBn | Alkylated oxazoline | 92 | [1] |
| Reductive Ring Opening | Alkylated oxazoline | LiBH4, THF/MeOH | N-PMB-amino alcohol | 88 | [1] |
| Amide Coupling | N-PMB-amino alcohol | Acryloyl chloride, Et3N | Acrylamide intermediate | 95 | [1] |
Table 1: Summary of yields for the synthesis of a key Salinosporamide A intermediate.
Experimental Protocol: Stereoselective Alkylation of the Oxazoline Intermediate
To a solution of the oxazoline (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere was added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting solution was stirred at -78 °C for 30 min, after which benzyl chloromethyl ether (1.2 eq) was added. The reaction mixture was stirred for an additional 2 h at -78 °C before being quenched with saturated aqueous NH4Cl solution. The mixture was allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the alkylated oxazoline.[1]
Application in the Total Synthesis of (+)-Lactacystin
(+)-Lactacystin, a natural product isolated from Streptomyces, is a highly specific and potent proteasome inhibitor that has become an invaluable tool in cell biology. The seminal total synthesis of (+)-Lactacystin by Corey and Reichard laid the groundwork for numerous subsequent synthetic efforts. While the initial synthesis did not start directly from this compound, related strategies have utilized threonine-derived synthons to construct the core structure.
Application in the Total Synthesis of Belactosin A
Belactosin A is another natural product that exhibits significant proteasome inhibitory activity. Its total synthesis involves the coupling of a β-lactone carboxylic acid with a dipeptide.[2][3] The synthesis of the crucial β-lactone fragment can be achieved from N-Cbz-L-threonine, highlighting its utility in constructing this strained ring system.
Experimental Workflow for the Synthesis of the β-Lactone Precursor for Belactosin A
Quantitative Data for β-Lactone Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Hydroxyl protection | N-Cbz-L-threonine methyl ester | TBDMSCl, imidazole, DMF | Silyl-protected threonine | 98 | General procedure |
| Ester hydrolysis | Silyl-protected threonine | LiOH, THF/H2O | Carboxylic acid intermediate | 95 | General procedure |
| β-Lactone formation | Carboxylic acid intermediate | Mukaiyama's reagent | β-Lactone intermediate | 75 | [2] |
Table 2: Summary of yields for the synthesis of the β-lactone precursor for Belactosin A.
Experimental Protocol: β-Lactone Formation
To a solution of the silyl-protected N-Cbz-L-threonine (1.0 eq) in anhydrous dichloromethane (0.05 M) at 0 °C was added 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent, 1.5 eq) and triethylamine (3.0 eq). The reaction mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired β-lactone.[2]
Mechanism of Action: Proteasome Inhibition
The biological activity of Salinosporamide A, Lactacystin, and Belactosin A stems from their ability to inhibit the 20S proteasome, a crucial component of the ubiquitin-proteasome pathway responsible for protein degradation.
The Ubiquitin-Proteasome Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Carbethoxylation of Threonine
Welcome to the technical support center for the N-carbethoxylation of L-Threonine. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of N-carbethoxylation of L-threonine?
A1: N-carbethoxylation is a protection strategy for the primary amine group of L-threonine. The resulting N-ethoxycarbonyl-L-threonine is a key intermediate in the synthesis of peptides and other pharmaceutical compounds. This protection prevents the amine group from participating in unwanted side reactions during subsequent synthetic steps.
Q2: What is the most common reagent used for N-carbethoxylation?
A2: The most common and cost-effective reagent for introducing the ethoxycarbonyl protecting group is ethyl chloroformate (EtO(CO)Cl).
Q3: What are the critical parameters to control during the N-carbethoxylation of L-threonine?
A3: The most critical parameters to control are pH, temperature, and the stoichiometry of the reagents. Maintaining a basic pH is essential for the reaction to proceed, while controlling the temperature helps to minimize side reactions. The molar ratio of ethyl chloroformate to threonine should be carefully controlled to avoid di-substitution and other side reactions.
Q4: What is the major side reaction to be aware of during the N-carbethoxylation of L-threonine?
A4: The primary side reaction of concern is the O-acylation of the hydroxyl group on the threonine side chain, leading to the formation of a di-substituted product. This can be particularly problematic if the reaction is not carefully controlled.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to the starting material (L-threonine), the consumption of the reactant and the formation of the product can be tracked.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-carbethoxylation of L-threonine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect pH: The reaction requires a basic medium to deprotonate the amino group, making it nucleophilic. 2. Inactive Ethyl Chloroformate: The reagent may have hydrolyzed due to improper storage. 3. Low Temperature: The reaction may be too slow at very low temperatures. | 1. pH Adjustment: Ensure the reaction mixture is maintained at a pH between 9 and 10 using a suitable base such as sodium carbonate or N-ethylmorpholine. 2. Use Fresh Reagent: Use a fresh, unopened bottle of ethyl chloroformate. 3. Optimize Temperature: While the reaction should be started at a low temperature (0-5 °C) to control the initial exothermic reaction, it can be allowed to slowly warm to room temperature to ensure completion. |
| Formation of a Significant Amount of a Byproduct (Suspected O-acylation) | 1. Excess Ethyl Chloroformate: Using a large excess of the acylating agent can lead to the acylation of the less reactive hydroxyl group. 2. High Reaction Temperature: Higher temperatures can provide the activation energy needed for the O-acylation to occur. 3. Prolonged Reaction Time: Leaving the reaction for an extended period, especially with excess reagent, can increase the likelihood of side reactions. | 1. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of ethyl chloroformate. 2. Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition of ethyl chloroformate and for a period thereafter before allowing it to warm to room temperature. 3. Reaction Monitoring: Monitor the reaction by TLC or HPLC and quench it once the starting material is consumed. 4. Use of Additives: Consider the addition of additives like 2,4-dinitrophenol or pentachlorophenol, which have been shown to prevent O-acylation in similar reactions.[1] |
| Difficulty in Isolating the Product | 1. Product is too soluble in the aqueous phase: This can be an issue during the work-up. 2. Emulsion formation during extraction: This can make phase separation difficult. | 1. Acidification and Extraction: After the reaction is complete, carefully acidify the aqueous solution to protonate the carboxylic acid of the product, making it less water-soluble. Then, extract with an organic solvent like ethyl acetate. 2. Brine Wash: To break up emulsions, wash the organic layer with a saturated solution of sodium chloride (brine). |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or byproducts can prevent crystallization. 2. Product is inherently an oil: Some protected amino acids are not crystalline at room temperature. | 1. Purification: Purify the product by column chromatography on silica gel. 2. Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. |
| Product Degradation (O-N acyl shift) | The O-acylated byproduct can undergo an O-N acyl shift, especially under basic conditions during work-up or storage, leading to a different product.[2] | If O-acylation is suspected, it is best to minimize exposure to basic conditions during work-up. Acidic work-up conditions are preferred. |
Experimental Protocol: N-Carbethoxylation of L-Threonine
This protocol provides a detailed methodology for the N-carbethoxylation of L-threonine using ethyl chloroformate.
Materials:
-
L-Threonine
-
Ethyl Chloroformate
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Separatory Funnel
Procedure:
-
Dissolution of L-Threonine: In a 250 mL round-bottom flask, dissolve L-threonine (1 equivalent) and sodium carbonate (2.5 equivalents) in deionized water. Cool the solution to 0-5 °C in an ice bath with gentle stirring.
-
Addition of Ethyl Chloroformate: While maintaining the temperature between 0 and 5 °C, add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution over a period of 30-45 minutes.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for another hour. Then, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of n-butanol:acetic acid:water = 4:1:1 and ninhydrin stain for visualization of the primary amine).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted ethyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
Expected Yield:
The yield of N-ethoxycarbonyl-L-threonine can vary depending on the precise reaction conditions and the efficiency of the work-up and purification. A typical yield for this type of reaction is in the range of 70-90%.
Visualizations
Experimental Workflow
References
preventing side reactions during the synthesis of N-Carbethoxy-L-threonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Carbethoxy-L-threonine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the O-acylation of the hydroxyl group on the threonine side chain, leading to the formation of N,O-dicarbethoxy-L-threonine. This occurs because both the amino group and the hydroxyl group can react with ethyl chloroformate.
Q2: How can I minimize the formation of the O-acylated byproduct?
A2: Minimizing O-acylation primarily involves controlling the reaction pH. Maintaining a basic pH (typically between 9 and 10.5) ensures that the amino group is sufficiently deprotonated and thus more nucleophilic than the hydroxyl group, favoring N-acylation. Low reaction temperatures also help to increase the selectivity of the N-acylation.
Q3: What is the role of the base in this reaction?
A3: The base, typically sodium hydroxide or sodium carbonate, serves two main purposes. First, it deprotonates the amino group of L-threonine, increasing its nucleophilicity towards ethyl chloroformate. Second, it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards product formation.
Q4: I observe a significant amount of an oily byproduct that is difficult to separate. What could it be?
A4: This is likely the N,O-dicarbethoxy-L-threonine byproduct, which is often an oil. Its formation is favored by excess ethyl chloroformate and inadequate pH control.
Q5: How can I remove the O-ethoxycarbonyl group if the side reaction occurs?
A5: The O-ethoxycarbonyl group can be selectively hydrolyzed under mild basic conditions. Treatment of the crude product mixture with a dilute solution of sodium hydroxide or sodium bicarbonate in water or a mixed aqueous-organic solvent system can cleave the O-acyl group while leaving the more stable N-carbamate intact.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete reaction | Increase reaction time. Ensure efficient stirring to maintain homogeneity. | Increased conversion of L-threonine to the desired product. |
| Suboptimal pH | Carefully monitor and maintain the pH of the reaction mixture between 9.0 and 10.5 using a pH meter and dropwise addition of base. | Favors N-acylation and minimizes side reactions, leading to a higher yield of the desired product. |
| Low reaction temperature | While low temperature is good for selectivity, too low a temperature can slow down the reaction rate. Maintain the temperature between 0 and 5 °C. | Balances reaction rate and selectivity for optimal yield. |
| Hydrolysis of ethyl chloroformate | Add ethyl chloroformate slowly to the reaction mixture to minimize its hydrolysis in the aqueous basic solution. | Ensures that the acylating agent is available to react with L-threonine. |
Problem 2: High Percentage of N,O-dicarbethoxy-L-threonine Byproduct
| Potential Cause | Recommended Solution | Expected Outcome |
| Excess ethyl chloroformate | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of ethyl chloroformate relative to L-threonine. | Reduces the likelihood of the less reactive hydroxyl group being acylated. |
| pH too high or poorly controlled | Maintain the pH strictly within the 9.0-10.5 range. A pH above 11 can promote O-acylation. | Increases the selectivity for N-acylation over O-acylation. |
| Reaction temperature too high | Conduct the reaction at a lower temperature (0-5 °C) to enhance the difference in reactivity between the amino and hydroxyl groups. | Improved selectivity for the desired N-acylated product. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution | Expected Outcome |
| Product is an oil or difficult to crystallize | After acidification of the reaction mixture, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Attempt crystallization from a different solvent system (e.g., ethyl acetate/hexane). | Removal of inorganic salts and other aqueous impurities, facilitating crystallization. |
| Presence of unreacted L-threonine | Wash the crude product with cold, dilute acid (e.g., 0.1 M HCl) to protonate and dissolve the unreacted amino acid. | Separation of the desired product from the starting material. |
| Contamination with N,O-dicarbethoxy-L-threonine | Perform a mild basic hydrolysis on the crude product mixture to selectively cleave the O-ethoxycarbonyl group before the final purification. | Conversion of the main byproduct to the desired product, simplifying purification and increasing the overall yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound under Controlled pH
-
Dissolve L-threonine (1 equivalent) in a 1 M sodium hydroxide solution (2 equivalents) and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Monitor the pH of the solution and adjust it to 9.5-10.0 by the dropwise addition of 1 M HCl or 1 M NaOH as needed.
-
Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Continuously monitor the pH during the addition and maintain it in the 9.5-10.0 range by concurrently adding 1 M sodium hydroxide solution.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for another 1-2 hours.
-
Wash the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ethyl chloroformate and the N,O-dicarbethoxy byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2 M HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Protocol 2: Selective Hydrolysis of N,O-dicarbethoxy-L-threonine
-
Dissolve the crude product containing N,O-dicarbethoxy-L-threonine in a minimal amount of a suitable organic solvent (e.g., ethanol or THF).
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Add a 1 M solution of sodium bicarbonate (2-3 equivalents based on the estimated amount of the di-substituted byproduct) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the disappearance of the N,O-dicarbethoxy-L-threonine spot.
-
Once the hydrolysis is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 2 M HCl.
-
Follow steps 9-11 from Protocol 1 for extraction and purification of the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: N-Carbethoxy-L-threonine Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-Carbethoxy-L-threonine in peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the coupling of this compound?
A1: The most frequently reported issues include low coupling efficiency leading to low yields, formation of deletion sequences, and side reactions such as racemization and lactone formation. Aggregation of the growing peptide chain can also hinder the reaction.
Q2: Is it necessary to protect the side-chain hydroxyl group of this compound during coupling?
A2: While side-chain protection of threonine is common in peptide synthesis to prevent O-acylation, some studies suggest that under specific coupling conditions, the protection of the threonine hydroxyl group may not be necessary.[1][2] However, for complex syntheses or when using highly activating coupling reagents, side-chain protection with groups like tert-butyl (tBu) or trityl (Trt) is recommended to minimize side reactions.[2][3]
Q3: What are the potential side reactions specific to using this compound?
A3: A primary concern is the intramolecular cyclization of the activated carboxyl group with the side-chain hydroxyl group, leading to the formation of a β-lactone.[4] This side reaction can be promoted by strong activating agents and prolonged reaction times. Another common side reaction in peptide synthesis is racemization of the amino acid chiral center, which can be influenced by the choice of coupling reagents and additives.
Troubleshooting Guide
Problem 1: Low Coupling Yield / Incomplete Reaction
Low or incomplete coupling of this compound can result in the formation of deletion sequences in the final peptide, complicating purification and reducing the overall yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance | The bulky nature of this compound can slow down the coupling reaction. Increase the coupling time and/or temperature. Consider using a more potent coupling reagent. |
| Peptide Aggregation | The growing peptide chain may aggregate on the solid support, blocking reactive sites.[5] Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to disrupt secondary structures. Sonication can also help to break up aggregates. |
| Inefficient Activation | The chosen coupling reagent may not be sufficiently reactive. Switch to a more powerful coupling reagent such as HATU, HCTU, or PyAOP.[5][6] |
| Suboptimal Reagent Concentration | Low concentrations of reactants can slow down the reaction rate. Increase the concentration of the amino acid and coupling reagents.[7] |
Problem 2: Side Reaction Products Detected
The presence of unexpected peaks in the analytical chromatogram (e.g., HPLC) often indicates the formation of side products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Lactone Formation | The hydroxyl group of threonine can react with the activated carboxyl group to form a lactone.[4] Use a less reactive coupling reagent or add a competitive nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the reaction mixture.[8] Shorten the coupling time. |
| Racemization | The chiral integrity of the threonine residue can be compromised during activation. Add racemization suppressants like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) to the coupling reaction.[5][8] Use of aminium/uronium or phosphonium salt-based coupling reagents is generally preferred over carbodiimides alone to minimize racemization.[6][9] |
| O-Acylation of the Hydroxyl Group | If the side-chain hydroxyl group is unprotected, it can be acylated by the activated amino acid. Protect the hydroxyl group with a suitable protecting group like tert-butyl (tBu).[2][3] Alternatively, use milder coupling conditions. |
Experimental Protocols
General Protocol for this compound Coupling (Solid-Phase Peptide Synthesis)
This protocol provides a general guideline. Optimization of specific parameters may be required for different peptide sequences.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.
-
Fmoc-Deprotection (if applicable): Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling additive like HOBt or Oxyma (3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., HBTU, HATU, or DIC; 3-5 equivalents) to the amino acid solution and allow for pre-activation for a few minutes.
-
Add the activated amino acid solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored using a colorimetric test like the Kaiser test.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
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Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
Quantitative Data Summary: Common Coupling Reagents
The choice of coupling reagent is critical for the success of the reaction. The following table summarizes some common coupling reagents and their general characteristics.
| Coupling Reagent | Class | Key Features | Potential Issues |
| DCC/DIC | Carbodiimide | Inexpensive and widely used.[9] | High risk of racemization without additives, formation of insoluble urea byproducts (DCC).[9] |
| HBTU/HATU | Aminium/Uronium Salt | High coupling efficiency, fast reaction rates.[6][9] HATU is generally more reactive and leads to less racemization than HBTU.[6] | Can cause guanidinylation of the N-terminal amine if used in large excess.[6] |
| PyBOP/PyAOP | Phosphonium Salt | Excellent for sterically hindered couplings, low racemization.[6][9] | Byproducts can be more difficult to remove. |
| COMU | Uronium Salt | Based on Oxyma, highly efficient and shows low racemization.[10] | Newer generation reagent, may be more expensive. |
Visualizations
Troubleshooting Workflow for Low Coupling Yield
References
- 1. Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: N-Carbethoxy-L-threonine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Carbethoxy-L-threonine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the N-acylation of L-threonine with ethyl chloroformate. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the amino group of L-threonine on the carbonyl carbon of ethyl chloroformate, leading to the formation of a carbamate. The reaction is conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Q2: What are the critical parameters influencing the yield and purity of this compound?
A2: Several factors can significantly impact the success of the synthesis:
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Choice of Base: The base plays a crucial role in scavenging the HCl produced. The type and amount of base can affect the reaction rate and the prevalence of side reactions.
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Reaction Temperature: Temperature control is critical to minimize side reactions, such as the hydrolysis of ethyl chloroformate.
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Solvent System: The choice of solvent affects the solubility of reactants and can influence the reaction kinetics. A two-phase system is often employed in Schotten-Baumann reactions.[2]
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Rate of Addition of Ethyl Chloroformate: Slow, controlled addition of the acylating agent is necessary to maintain the desired reaction temperature and minimize side reactions.
-
pH of the Reaction Mixture: Maintaining an optimal pH is essential for the reaction to proceed efficiently and to prevent the degradation of the product.
Q3: What are common side reactions to be aware of during the synthesis?
A3: The primary side reaction of concern is the hydrolysis of ethyl chloroformate by water or hydroxide ions present in the reaction mixture. This reaction consumes the acylating agent and reduces the overall yield of the desired product. Another potential side reaction is the formation of di-acylated products, although this is less common under controlled conditions.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using various analytical techniques:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating this compound from unreacted L-threonine and other impurities, allowing for quantitative purity assessment.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of any impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Hydrolysis of Ethyl Chloroformate: The acylating agent is sensitive to moisture and basic conditions. | - Ensure all glassware is thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the ethyl chloroformate slowly and at a low temperature to minimize its exposure to aqueous base. |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time.- Ensure stoichiometric amounts of reactants are used.- Optimize the base and its concentration. | |
| 3. Product Loss During Workup: The product may be lost during extraction or purification steps. | - Use cold extraction solvents to minimize solubility of the product in the aqueous phase.- Carefully perform extractions to avoid emulsion formation.- Optimize the recrystallization solvent system to maximize crystal recovery. | |
| Low Purity (Presence of Unreacted L-threonine) | 1. Insufficient Ethyl Chloroformate: Not enough acylating agent was used to react with all the L-threonine. | - Use a slight excess of ethyl chloroformate (e.g., 1.1 to 1.2 equivalents). |
| 2. Inefficient Reaction Conditions: The reaction conditions were not optimal for complete conversion. | - Optimize the reaction temperature, time, and base. | |
| 3. Inadequate Purification: The purification method was not effective in removing unreacted starting material. | - Perform a thorough recrystallization from a suitable solvent system.- Consider column chromatography if recrystallization is insufficient. | |
| Oily Product Instead of Solid | 1. Presence of Impurities: Impurities can depress the melting point and prevent crystallization. | - Wash the crude product thoroughly to remove soluble impurities.- Attempt recrystallization from a different solvent system.- If the product remains oily, consider purification by column chromatography. |
| 2. Incomplete Removal of Solvent: Residual solvent can make the product appear oily. | - Dry the product under high vacuum for an extended period. | |
| Difficulty in Isolating the Product | 1. Product is too Soluble in the Reaction Mixture: The product may not precipitate out of the solution. | - After the reaction is complete, try adding a non-polar solvent to induce precipitation.- Concentrate the reaction mixture under reduced pressure. |
| 2. Emulsion Formation During Extraction: This can make phase separation difficult. | - Add a small amount of brine to the extraction mixture to help break the emulsion.- Centrifuge the mixture to aid in phase separation. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
L-Threonine
-
Ethyl Chloroformate
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
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Dichloromethane (DCM) or Diethyl Ether
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Water
-
Hydrochloric Acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-threonine in a 1M aqueous solution of sodium bicarbonate or sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add ethyl chloroformate dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
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Once the reaction is complete, transfer the mixture to a separatory funnel and wash with an organic solvent like dichloromethane or diethyl ether to remove any unreacted ethyl chloroformate and other organic impurities.
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Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. This will protonate the carboxylic acid group of the product, causing it to precipitate if it is insoluble, or allowing for its extraction.
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Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents can include ethyl acetate, acetone, or a mixture of solvents like ethyl acetate/hexanes.
-
Once dissolved, allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Data Presentation
Table 1: Effect of Base on the Yield of this compound (Illustrative Data)
| Base | Equivalents | Reaction Time (h) | Yield (%) | Purity (%) |
| NaHCO₃ | 2.0 | 4 | 75 | 95 |
| NaOH | 2.0 | 4 | 85 | 92 |
| Triethylamine | 2.2 | 3 | 80 | 96 |
| N-Methylmorpholine | 2.2 | 3 | 82 | 97 |
Note: This table presents illustrative data based on typical outcomes for Schotten-Baumann reactions. Actual results may vary depending on specific experimental conditions.
Visualizations
References
stability issues of N-Carbethoxy-L-threonine during storage and handling
This technical support center provides guidance on the stability, storage, and handling of N-Carbethoxy-L-threonine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is hydrolysis of the N-carbethoxy group, which can be catalyzed by moisture, and acidic or basic conditions. Additionally, like many amino acid derivatives, it may be susceptible to oxidative and photodegradation over extended periods.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry place, protected from light. The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption.
Q3: What are the potential degradation products of this compound?
A3: The main degradation product is L-threonine, resulting from the hydrolysis of the N-carbethoxy group. Other potential minor degradation products could arise from oxidation or other side reactions, though these are less common under proper storage conditions.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from potential degradation products like L-threonine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound leading to lower effective concentration. | 1. Assess the purity of your sample using HPLC or LC-MS.2. If degradation is confirmed, obtain a fresh batch of the compound.3. Review your storage and handling procedures to prevent future degradation. |
| Visible changes in the appearance of the solid compound (e.g., clumping, discoloration). | Moisture absorption or degradation. | 1. Discard the product as its purity is compromised.2. Ensure the storage container is airtight and stored in a desiccator if necessary. |
| Difficulty dissolving the compound in a solvent where it was previously soluble. | Presence of insoluble degradation products or impurities. | 1. Attempt to filter the solution to remove insoluble matter.2. Analyze the filtrate and the insoluble material to identify the components.3. Consider using a fresh, high-purity lot of this compound. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and a blank (mobile phase) for comparison. The purity can be estimated by the relative area of the main peak corresponding to this compound.
-
Visualizations
Caption: Potential hydrolysis degradation pathway of this compound.
Caption: General workflow for assessing the stability of this compound.
Technical Support Center: Purification of L-Threonine from Fermentation Broth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of L-threonine from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying L-threonine from fermentation broth?
A1: The primary methods for L-threonine purification include:
-
Crystallization: This is a common method, often involving concentration of the fermentation broth to induce crystallization. However, conventional concentration-crystallization can lead to needle-shaped crystals with low flowability and can result in lower recovery yields[1]. Drowning-out crystallization using a nonsolvent has been proposed to overcome these issues, producing spherical crystals with better flowability[1].
-
Ion Exchange Chromatography (IEC): IEC is a powerful technique for separating amino acids based on their charge properties. It is effective in removing charged impurities like other amino acids, salts, and pigments[2][3]. Both cation and anion exchange resins can be used in the purification of L-threonine[2].
-
Membrane Filtration: Techniques like ultrafiltration can be employed to remove high molecular weight impurities such as proteins and mycelium from the fermentation liquor, leading to a clearer filtrate for downstream processing[4]. Metal membrane filtration has also been shown to be effective in removing proteins and pigments[5].
-
Electrodialysis: This method can be used to reduce the amount of acid, base, and water consumed compared to traditional ion exchange methods[1].
Q2: What are the typical impurities found in L-threonine fermentation broth?
A2: Fermentation broths are complex mixtures containing various impurities that need to be removed to obtain high-purity L-threonine. These impurities include:
-
Microbial cells (mycelium)
-
Proteins and peptides
-
Other amino acids (e.g., serine, glycine, allothreonine)[6][7]
-
Organic acids
-
Salts
-
Pigments and other colored substances[5]
-
Carbohydrates
Q3: What is the expected yield and purity of L-threonine after purification?
A3: The achievable yield and purity of L-threonine depend on the purification strategy employed. With an optimized process involving steps like metal membrane filtration, activated carbon decolorization, and crystallization, an extraction yield of over 85% and a purity of more than 98.5% can be achieved[5]. Another method involving dissolving the broth in acid, centrifugation, decolorization, and crystallization has reported an average yield of 92% and a purity of >98.5% for L-tyrosine, a process that can be analogous for L-threonine[8].
Troubleshooting Guide
Issue 1: Low Recovery Yield During Crystallization
-
Question: My L-threonine recovery yield is consistently low after crystallization. What could be the cause and how can I improve it?
-
Answer: Low recovery yield during conventional concentration-crystallization is a common issue because a significant amount of L-threonine remains dissolved in the mother liquor at the high temperatures used for solvent evaporation[1].
-
Troubleshooting Steps:
-
Optimize Crystallization Temperature: Lowering the crystallization temperature can decrease the solubility of L-threonine and improve the yield. However, this needs to be balanced with potential effects on crystal size and purity.
-
Consider Drowning-Out Crystallization: Introducing a nonsolvent in which L-threonine has low solubility can rapidly induce supersaturation at room temperature, leading to a higher recovery yield[1].
-
Recycle Mother Liquor: The mother liquor, which still contains a considerable amount of L-threonine, can be reprocessed. This can be done by using an ion exchange resin tower to recover the remaining L-threonine, although this may increase the consumption of acids, bases, and water[1].
-
-
Issue 2: Poor Flowability and Caking of L-Threonine Crystals
-
Question: The purified L-threonine crystals are needle-shaped, have poor flowability, and tend to cake during storage. How can I address this?
-
Answer: The formation of needle-shaped crystals is a known disadvantage of the concentration-crystallization method[1]. These crystals have a tendency to agglomerate, leading to lumping and caking[1].
-
Troubleshooting Steps:
-
Employ Drowning-Out Crystallization: Using a nonsolvent for crystallization can produce spherical crystals which exhibit better flowability and higher bulk density, reducing transportation costs and storage issues[1].
-
Control Crystallization Conditions: Modifying crystallization parameters such as pH, stirring speed, and cooling rate can influence crystal morphology. Experiment with different conditions to favor the formation of more uniform, less acicular crystals. For instance, one method specifies adjusting the pH of the concentrated solution and stirring at a controlled speed during crystallization[5].
-
Recrystallization: While it adds a process step, recrystallization from a different solvent system can sometimes yield crystals with improved morphology.
-
-
Issue 3: Incomplete Removal of Other Amino Acids
-
Question: My purified L-threonine is contaminated with other amino acids, particularly serine. How can I improve the separation?
-
Answer: The separation of L-threonine from other amino acids, especially structurally similar ones like serine, can be challenging. Ion exchange chromatography is the most effective method for this separation.
-
Troubleshooting Steps:
-
Optimize Ion Exchange Chromatography Parameters:
-
pH Gradient: The pH of the buffer system has a significant influence on the separation of amino acids. Fine-tuning the pH gradient during elution can improve the resolution between threonine and serine[7].
-
Temperature: Lowering the temperature during ion exchange chromatography can enhance the separation between threonine and serine. However, be aware that this may increase backpressure[7].
-
Resin Selection: The choice of ion exchange resin (strong or weak cation/anion exchanger) is critical. For separating neutral amino acids, ion-exclusion chromatography with a cation exchange resin in the NH4-form or Na-form can be effective[2].
-
-
Consider Chelation: A method for purifying threonine involves converting it to its copper salt and then reacting it with an aldehyde to form a chelate. This chelate can be separated from contaminants based on solubility differences and then decomposed to recover pure threonine[6].
-
-
Data Presentation
Table 1: Comparison of L-Threonine Purification Methods
| Purification Method | Key Steps | Reported Yield | Reported Purity | Reference |
| Metal Membrane Filtration & Crystallization | Sterilization, metal membrane filtration, activated carbon decolorization, concentration, crystallization. | > 85% | > 98.5% | [5] |
| Drowning-Out Crystallization | Concentration of fermentation broth filtrate, reaction with a nonsolvent. | High Yield (Specific value not stated, but implied to be higher than conventional methods) | High Purity (Spherical crystals) | [1] |
| Ultrafiltration | Direct filtration of fermentation liquor without pretreatment. | > 96% (filtrate yield) | Not specified | [4] |
Experimental Protocols
1. Protocol for L-Threonine Purification by Crystallization
This protocol is a generalized procedure based on common crystallization methods.
-
Pre-treatment of Fermentation Broth:
-
Remove microbial cells and other suspended solids from the fermentation broth by centrifugation or microfiltration.
-
The clarified broth can be further treated with activated carbon (e.g., 0.2-2% of the broth volume) at a controlled temperature (e.g., 10-80°C) for decolorization[5].
-
-
Concentration:
-
Concentrate the decolorized broth under reduced pressure to about 20-80% of its original volume[5]. Evaporation should continue until crystal precipitation is observed.
-
-
Crystallization:
-
Crystal Recovery and Washing:
-
Filter the crystal slurry to separate the L-threonine crystals from the mother liquor.
-
Wash the collected crystals with a minimal amount of cold solvent (e.g., water or an ethanol-water mixture) to remove residual mother liquor.
-
-
Drying:
-
Dry the purified L-threonine crystals under vacuum at a controlled temperature.
-
2. Protocol for Ion Exchange Chromatography
This protocol outlines the general steps for purifying L-threonine using ion exchange chromatography.
-
Resin Selection and Preparation:
-
Select an appropriate ion exchange resin (e.g., a strongly acidic cation exchange resin in the H+ or NH4+ form)[2].
-
Equilibrate the resin by washing it with the starting buffer until the pH and conductivity of the effluent match the buffer.
-
-
Sample Loading:
-
Adjust the pH of the pre-treated fermentation broth to ensure that L-threonine binds effectively to the resin. For a cation exchanger, the pH should be below the isoelectric point of L-threonine (pI ≈ 5.6).
-
Load the sample onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the starting buffer to remove unbound and weakly bound impurities.
-
-
Elution:
-
Elute the bound L-threonine by changing the buffer conditions. This can be achieved by:
-
Increasing the pH: Using a buffer with a pH above the pI of L-threonine (e.g., dilute ammonia solution) will cause it to elute from a cation exchange resin[2].
-
Increasing the Salt Concentration: A gradient of increasing salt concentration (e.g., NaCl) can also be used to elute the bound amino acid.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate and analyze them for the presence of L-threonine using a suitable analytical method (e.g., HPLC, amino acid analyzer)[9].
-
-
Regeneration:
-
Regenerate the ion exchange column by washing it with a strong acid or base, followed by re-equilibration with the starting buffer[7].
-
Visualizations
Caption: General workflow for the purification of L-threonine from fermentation broth.
Caption: Troubleshooting logic for low L-threonine recovery yield during crystallization.
References
- 1. US20100047882A1 - Method of recovering l-threonine from l-threonine fermentation broth using nonsolvent - Google Patents [patents.google.com]
- 2. diaion.com [diaion.com]
- 3. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1865230A - Method for extracting L-threonine from fermentation liquor - Google Patents [patents.google.com]
- 6. US3059026A - Process for purification of threonine - Google Patents [patents.google.com]
- 7. 193.16.218.141 [193.16.218.141]
- 8. A new method to recover L-tyrosine from E. coli fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]
methods for removing impurities from crude N-Carbethoxy-L-threonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-Carbethoxy-L-threonine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions during the N-carbethoxylation process, and subsequent work-up steps. Potential impurities include:
-
Unreacted L-threonine: Incomplete reaction can leave residual starting material.
-
Di-substituted products: Over-reaction can lead to the formation of N,O-bis(carbethoxy)-L-threonine.
-
Side-products from the carbethoxylating agent: For example, if ethyl chloroformate is used, hydrolysis can lead to ethanol and CO2, and side reactions with the base can occur.
-
Enantiomeric impurities: Depending on the synthesis conditions, some racemization at the alpha-carbon might occur, leading to the presence of diastereomers.
-
Solvent and reagent residues: Residual solvents (e.g., THF, dioxane) and bases (e.g., triethylamine, sodium carbonate) used in the reaction.
Q2: What is the recommended first step for purifying crude this compound?
A2: For most small organic molecules like this compound, recrystallization is often the most effective and economical first-line purification method. It is particularly good at removing small amounts of impurities from a large amount of product.
Q3: When should I consider using preparative HPLC for purification?
A3: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that should be considered when:
-
Recrystallization fails to yield a product of the desired purity.
-
The impurities have very similar solubility profiles to the desired product.
-
You need to separate a complex mixture of closely related compounds, such as diastereomers.
-
A very high purity (>99.5%) is required for downstream applications like peptide synthesis or pharmacological studies.[1]
Q4: How can I improve the yield of my recrystallization?
A4: To improve recrystallization yield, you can:
-
Optimize the solvent system: Use a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A co-solvent system (a "good" solvent and a "poor" solvent) can also be effective.
-
Control the cooling rate: Slow cooling generally leads to larger, purer crystals and better recovery. Rapid cooling can trap impurities.
-
Induce crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.
-
Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is supersaturated upon cooling.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - Solution is not supersaturated.- Product is an oil at the recrystallization temperature. | - Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent dropwise until turbidity persists.- Try a different solvent system.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Scratch the inner surface of the flask or add a seed crystal. |
| Oiling out occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The cooling rate is too fast. | - Use a lower-boiling point solvent.- Add more of the "good" solvent to the hot solution before cooling.- Allow the solution to cool more slowly. |
| Low recovery of pure product. | - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use less solvent for dissolution.- Cool the filtrate for a longer period or to a lower temperature.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Product purity is still low after recrystallization. | - Inappropriate solvent choice, where impurities have similar solubility.- The rate of crystallization was too fast, trapping impurities. | - Perform a second recrystallization with a different solvent system.- Ensure slow cooling to allow for selective crystallization.- Consider an alternative purification method like column chromatography or preparative HPLC. |
Preparative HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak resolution. | - Inappropriate mobile phase or gradient.- Column overloading.- Incorrect column choice. | - Optimize the gradient elution profile. A shallower gradient can improve separation.[] - Reduce the amount of sample loaded onto the column.[1]- Use a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[] |
| Peak tailing. | - Secondary interactions between the analyte and the stationary phase.- Column degradation. | - Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[]- Ensure the column is properly washed and regenerated. Consider replacing the column if performance does not improve. |
| High backpressure. | - Blockage in the system (e.g., frits, tubing).- Particulate matter from the sample. | - Filter all samples and mobile phases before use.[3]- Reverse-flush the column according to the manufacturer's instructions.- Check for blockages in the HPLC system components. |
| Low recovery of the purified product. | - The product is not eluting from the column.- The product is unstable under the HPLC conditions. | - Adjust the mobile phase composition to be stronger (e.g., higher percentage of organic solvent).- Ensure the pH of the mobile phase is appropriate for the stability of your compound.- Collect and analyze all fractions to ensure the product is not eluting unexpectedly. |
Quantitative Data Summary
The following table summarizes hypothetical purity data for this compound after different purification methods. This data is for illustrative purposes to guide expectations.
| Purification Method | Starting Purity (Crude) | Purity After 1st Pass | Purity After 2nd Pass | Typical Recovery |
| Recrystallization (Ethyl Acetate/Hexane) | ~85% | 95-98% | >99% | 70-85% |
| Preparative RP-HPLC (C18) | ~85% | >99.5% | N/A | 60-80% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Preparative RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]
-
System Equilibration: Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA, 5% Acetonitrile with 0.1% TFA) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run a linear gradient to elute the compound. For example, a gradient from 5% to 95% acetonitrile (both with 0.1% TFA) over 30-40 minutes.
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvents by rotary evaporation or lyophilization.
Visualizations
References
addressing racemization during the synthesis of threonine derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating racemization during the synthesis of threonine-containing peptides and other derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is threonine particularly susceptible to racemization during synthesis?
A1: The primary mechanism for racemization of amino acids during peptide bond formation is the formation of a 5(4H)-oxazolone intermediate.[1][2] Activation of the C-terminal carboxyl group of an N-protected threonine makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar, achiral oxazolone ring.[1][3] Subsequent nucleophilic attack by the incoming amine can occur from either face of the ring, resulting in a mixture of L-threonine and the D-allo-threonine diastereomer. While all amino acids (except glycine and proline) can undergo racemization through this pathway, threonine and serine are particularly susceptible due to the electron-withdrawing nature of their side-chain hydroxyl groups, which further increases the acidity of the α-proton.[2][4]
Q2: What are the main strategies to prevent or minimize racemization of threonine?
A2: The key strategies revolve around minimizing the formation and lifetime of the oxazolone intermediate and controlling the reaction conditions. These include:
-
Choice of Coupling Reagent and Additives: Employing coupling reagents that favor rapid amide bond formation over oxazolone formation is critical. The use of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly effective. These additives form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[1][5]
-
Base Selection: The strength and steric hindrance of the base used can significantly impact racemization.[3] Weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally preferred over stronger, less hindered bases like triethylamine (TEA).[3] In cases with a high risk of racemization, the even weaker base sym-collidine is recommended.[1][6]
-
Temperature Control: Lowering the reaction temperature can reduce the rate of racemization.[7] This is particularly important in microwave-assisted peptide synthesis, where elevated temperatures can increase epimerization.[6][7]
-
Protecting Group Strategy: Utilizing urethane-based N-α-protecting groups like Fmoc and Boc helps to suppress racemization compared to other acyl-type groups.[1][8] Additionally, the use of pseudoproline dipeptides, where the threonine is temporarily cyclized, can effectively prevent racemization by disrupting the secondary structures that can promote it.[5]
Q3: How can I detect and quantify racemization in my product?
A3: Racemization of threonine results in the formation of its diastereomer, D-allo-threonine. Since diastereomers have different physical properties, they can typically be separated and quantified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase or by derivatizing the amino acids post-hydrolysis, you can resolve the different stereoisomers. This is the most common method for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can sometimes distinguish between diastereomers, especially after derivatization with a chiral agent.[9]
-
Gas Chromatography (GC): After hydrolysis of the peptide and derivatization to form volatile esters, GC on a chiral column can be used to separate and quantify the stereoisomers.
Troubleshooting Guides
Problem 1: My HPLC analysis shows a significant peak corresponding to the D-allo-threonine diastereomer.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Coupling Reagent/Base Combination | Switch to a modern phosphonium or aminium salt reagent (e.g., HATU, HCTU, COMU) in combination with an additive like OxymaPure or HOAt.[1][10] Use a weaker, sterically hindered base such as DIPEA or collidine.[1][6] | These combinations promote faster coupling, which outcompetes the rate of oxazolone formation and subsequent racemization. Weaker bases are less likely to abstract the α-proton.[1][3] |
| Excessive Pre-activation Time | Avoid long pre-activation times. Ideally, add the coupling reagent to the mixture of the amino acid and amine (in situ activation) or add the activated amino acid immediately to the amine. | The activated amino acid is the species that racemizes. Minimizing its lifetime before it reacts with the amine reduces the opportunity for epimerization.[11] |
| Elevated Reaction Temperature | Perform the coupling at a lower temperature (e.g., 0 °C or room temperature). If using microwave synthesis, reduce the maximum temperature to 50°C for sensitive residues like threonine.[7][12] | Racemization is a kinetically controlled process. Lowering the temperature slows the rate of proton abstraction and oxazolone formation more significantly than the desired coupling reaction. |
| Solvent Effects | Consider using a less polar solvent or a solvent mixture, such as DMF/DCM (1:1).[11] | The polarity of the solvent can influence the stability of the oxazolone intermediate and the rate of racemization. |
Problem 2: I'm performing a fragment condensation, and the C-terminal threonine of my peptide fragment is racemizing.
| Potential Cause | Troubleshooting Step | Rationale |
| Activation Method | Use a coupling method known for low racemization in fragment coupling. Carbodiimides (like DIC) in the presence of an additive like OxymaPure are often preferred.[1][13] Reagents like DEPBT have also shown remarkable resistance to racemization in fragment coupling.[1] | Fragment coupling is notoriously prone to racemization because the activated species is a peptide, not a simple N-protected amino acid. The electronic structure of the preceding residue influences the rate of racemization.[8] |
| Copper(II) Chloride Additive | Consider the addition of copper(II) chloride (CuCl₂) along with HOBt during the coupling step. | CuCl₂ has been reported to be an effective additive for suppressing racemization during both solution-phase and solid-phase segment coupling.[5][14] |
Quantitative Data on Coupling Reagents
The choice of coupling reagent and additive is paramount in controlling the stereochemical integrity of threonine residues. The following table summarizes the relative performance of common reagents in suppressing racemization. Lower racemization levels indicate better performance.
| Coupling System | Base | Relative Racemization Level | Key Advantages |
| DIC / OxymaPure | DIPEA / NMM | Very Low | Non-explosive alternative to HOBt/HOAt, high coupling rates.[1][15] |
| HATU / HOAt | DIPEA / Collidine | Low | Highly effective, fast reaction rates.[1] |
| HBTU / HOBt | DIPEA / NMM | Low to Moderate | Efficient and widely used, racemization can be reduced to insignificant levels with HOBt.[14] |
| PyBOP / HOBt | DIPEA | Low to Moderate | Effective phosphonium salt reagent. |
| DIC / HOBt | DIPEA / NMM | Low | A classic and still effective combination for minimizing racemization.[1][14] |
Note: "Relative Racemization Level" is a qualitative summary based on literature. Actual percentages can vary significantly based on the specific peptide sequence, solvent, temperature, and reaction time.
Key Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Thr(tBu)-OH using DIC/OxymaPure
This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize epimerization during the incorporation of a threonine residue.
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Activation and Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the coupling solution. Immediately add the activated mixture to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of resin beads to check for reaction completion. If the test is positive (indicating free amines), extend the coupling time for another hour.
-
Washing: Once the reaction is complete (Kaiser test is negative), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Predicting Reaction Mechanisms for the Threonine-Residue Stereoinversion Catalyzed by a Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Protected Peptides Containing N-Carbethoxy-L-threonine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with protected peptides containing N-Carbethoxy-L-threonine.
Troubleshooting Guide
Encountering poor solubility with your this compound-containing peptide can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving these issues.
Logical Workflow for Troubleshooting Peptide Solubility
Caption: A stepwise guide to troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound poorly soluble?
The N-Carbethoxy protecting group on the threonine residue can significantly impact the overall physicochemical properties of the peptide. Several factors may contribute to poor solubility:
-
Increased Hydrophobicity: The carbethoxy group adds a nonpolar, aliphatic character to the peptide, which can lead to aggregation in aqueous or polar solvents.
-
Intermolecular Hydrogen Bonding: The presence of the urethane linkage can promote the formation of strong intermolecular hydrogen bonds, leading to the formation of a stable, insoluble β-sheet-like structure.
-
Steric Hindrance: The bulky nature of the protecting group may hinder the solvation of the peptide backbone.
Q2: What is the first step I should take to address the solubility problem?
Before attempting various solubilization techniques, it is crucial to confirm the identity and purity of your peptide. Aggregation and precipitation can sometimes be caused by impurities or byproducts from the synthesis.
-
Action: Analyze your peptide using Mass Spectrometry (MS) to verify the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess its purity.
Q3: Which solvents should I try to dissolve my peptide?
A systematic solvent screening is a practical approach. Start with less aggressive solvents and move towards stronger ones.
| Solvent Class | Examples | Rationale |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | These solvents are effective at disrupting hydrogen bonds and can solvate a wide range of protected peptides. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Useful for highly hydrophobic peptides, but should be used with caution due to their volatility and toxicity. |
| Alcohols | Methanol, Ethanol, Isopropanol | Can be effective, especially when mixed with other solvents to modulate polarity. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be useful for certain protected peptides, but are generally less effective than aprotic polar solvents. |
Experimental Protocol: Systematic Solvent Screening
-
Weigh out a small, precise amount of your peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a measured volume (e.g., 100 µL) of a different test solvent.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If the peptide does not dissolve, proceed with the next steps.
-
Gently warm the samples that have not dissolved to 30-40°C for 5-10 minutes.
-
If the peptide is still insoluble, try sonication in a water bath for 5-10 minutes.
-
Record your observations for each solvent to determine the most effective one.
Q4: Can I use additives to improve the solubility of my peptide?
Yes, certain additives can significantly enhance solubility.
| Additive | Concentration Range | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.1 - 1% (v/v) | Protonates basic residues and disrupts ionic interactions, which can break up aggregates. |
| Formic Acid | 1 - 10% (v/v) | Similar to TFA, it can help to break up peptide aggregates by protonation. |
| Urea | 2 - 8 M | A strong chaotropic agent that disrupts the hydrogen bond network of water and denatures aggregated structures. |
| Guanidinium Chloride | 2 - 6 M | Another potent chaotropic agent that functions similarly to urea. |
Experimental Protocol: Solubilization with Additives
-
Prepare stock solutions of the desired additives (e.g., 10% TFA in water, 8M Urea in water).
-
Prepare a suspension of your peptide in your initial, partially effective solvent.
-
Add the additive solution dropwise while vortexing.
-
Monitor for dissolution.
-
Be mindful that high concentrations of these additives may interfere with downstream applications.
Q5: Are there any physical methods I can use to help dissolve my peptide?
Physical methods can provide the energy needed to overcome the activation energy barrier for dissolution.
-
Sonication: The high-frequency sound waves can help to break apart peptide aggregates.
-
Protocol: Place the vial containing the peptide suspension in a bath sonicator for 5-15 minute intervals. Avoid probe sonicators as they can generate excessive heat and potentially degrade the peptide.
-
-
Gentle Heating: Increasing the temperature can enhance the solubility of many compounds.
-
Protocol: Warm the peptide suspension to 30-50°C. Avoid excessive heat, as it can lead to degradation or racemization.
-
Q6: What should I do if my peptide remains insoluble despite trying all of the above?
If extensive attempts to solubilize your peptide are unsuccessful, it may be necessary to reconsider your synthetic strategy.
-
Alternative Protecting Groups: Investigate if a different N-protecting group for threonine could be used that imparts better solubility characteristics to the final peptide.
-
Backbone Modification: In some cases, introducing a solubilizing tag or modifying the peptide sequence (if permissible for your application) can be a viable option.
Signaling Pathway for Decision Making in Peptide Synthesis
Caption: Decision pathway for peptide synthesis and solubility.
Validation & Comparative
A Comparative Guide to N-Terminal Protection in Peptide Synthesis: Boc-L-Threonine versus N-Carbethoxy-L-Threonine
In the intricate process of peptide synthesis, the selection of appropriate protecting groups is paramount to ensure the desired peptide sequence is assembled with high fidelity. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the two most widely employed strategies in solid-phase peptide synthesis (SPPS), known as the Boc/Bzl strategy. This guide provides a detailed comparison of the well-established Boc-L-threonine with the less common N-Carbethoxy-L-threonine, offering insights for researchers, scientists, and professionals in drug development.
While Boc-L-threonine is a commercially available and extensively documented reagent, this compound, also known as N-ethoxycarbonyl-L-threonine, is not commonly used in routine peptide synthesis. Consequently, direct experimental data comparing its performance is scarce. This guide, therefore, draws upon the wealth of information available for the Boc group and provides a theoretical comparison for the carbethoxy group based on the principles of protecting group chemistry.
Protecting Group Strategies in Peptide Synthesis
Peptide synthesis involves the sequential addition of amino acids to a growing peptide chain. To prevent unwanted side reactions and ensure the correct sequence, the N-terminal α-amino group and any reactive side chains of the amino acids must be temporarily blocked or "protected".[1] The two dominant strategies in solid-phase peptide synthesis are the Boc/Bzl and the Fmoc/tBu methods, named after their respective N-terminal protecting groups.[2]
-
Boc/Bzl Strategy: This approach utilizes the acid-labile Boc group for temporary N-terminal protection and more acid-stable benzyl (Bzl)-based groups for the semi-permanent protection of amino acid side chains.[3]
-
Fmoc/tBu Strategy: This orthogonal strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[2][4]
Comparison of N-Terminal Protecting Groups: Boc vs. Carbethoxy
The choice of the N-terminal protecting group dictates the overall chemical environment of the synthesis, including the reagents used for deprotection and the stability of side-chain protecting groups.
| Feature | Boc-L-Threonine | This compound (Theoretical) |
| Protecting Group | tert-butyloxycarbonyl (Boc) | Ethoxycarbonyl (Carbethoxy) |
| Chemical Structure | (CH₃)₃C-O-CO- | CH₃CH₂-O-CO- |
| Deprotection Conditions | Strong acids (e.g., Trifluoroacetic acid - TFA)[5] | Strong acids (e.g., HBr in acetic acid) or catalytic hydrogenolysis |
| Cleavage Mechanism | The Boc group is removed by acidolysis, generating a stable tert-butyl cation.[3] | Similar to the Cbz group, it would likely be cleaved by strong acids or hydrogenolysis. |
| Orthogonality | Compatible with benzyl-based side-chain protecting groups in the Boc/Bzl strategy.[3] | Potentially compatible with acid-labile side-chain protecting groups if cleaved by hydrogenolysis. |
| Common Applications | Widely used in solid-phase and solution-phase peptide synthesis.[6] | Not commonly used in modern peptide synthesis; limited to specific applications if any. |
| Side-Chain Protection for Threonine | Typically protected with a Benzyl ether (Bzl) in the Boc strategy. | Would require a side-chain protecting group stable to its own deprotection conditions. |
Experimental Protocols
The following are generalized protocols for the use of Boc-L-threonine in solid-phase peptide synthesis.
1. Resin Loading (Attachment of the First Amino Acid)
-
Resin: Merrifield resin (chloromethylated polystyrene) is commonly used in the Boc/Bzl strategy.
-
Procedure:
-
Swell the resin in a suitable solvent like dichloromethane (DCM).
-
The cesium salt of the C-terminal Boc-protected amino acid is prepared and reacted with the resin in a solvent such as dimethylformamide (DMF) at an elevated temperature to form a benzyl ester linkage.
-
After the reaction, the resin is washed thoroughly with DMF, methanol, and DCM to remove excess reagents and byproducts.
-
2. Peptide Chain Elongation Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.
-
Boc Deprotection:
-
The peptide-resin is treated with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc group.[5]
-
The resin is then washed with DCM to remove the TFA and the cleaved Boc byproducts.
-
-
Neutralization:
-
The N-terminal ammonium trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIPEA) in DCM or DMF, to liberate the free amine.
-
The resin is washed to remove the excess base and the resulting salt.
-
-
Coupling:
-
The next Boc-protected amino acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in DCM or DMF.
-
The activated amino acid is then added to the resin, and the coupling reaction proceeds to form the new peptide bond.
-
The resin is washed to remove unreacted amino acid and coupling byproducts.
-
3. Final Cleavage and Deprotection
-
Procedure:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
In the Boc/Bzl strategy, this is typically achieved by treatment with a strong acid, such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4]
-
Scavengers, such as anisole or thioanisole, are added to trap reactive carbocations generated during the cleavage process.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and purified by chromatography.
-
Visualizing the Peptide Synthesis Workflow
The following diagrams illustrate the key steps in solid-phase peptide synthesis using the Boc strategy.
Caption: General workflow of Boc-SPPS.
Caption: Chemical steps in the elongation cycle.
Conclusion
Boc-L-threonine remains a vital and robust building block in the field of peptide synthesis, particularly for those employing the well-established Boc/Bzl strategy. Its chemical properties are well understood, and detailed protocols for its use are widely available, ensuring reliable and predictable outcomes.
In contrast, this compound does not appear to be a common reagent in modern peptide synthesis, and as such, there is a lack of comparative performance data. While theoretically, the ethoxycarbonyl group could function as an N-terminal protecting group, its deprotection conditions would likely offer little advantage over the highly optimized and widely adopted Boc and Fmoc strategies. For researchers and professionals in drug development, the use of well-characterized reagents like Boc-L-threonine is crucial for the successful and efficient synthesis of peptides.
References
advantages of N-Carbethoxy protection over other N-protecting groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate assembly of pharmaceuticals and complex molecules, the judicious selection of protecting groups is paramount. The temporary masking of reactive functional groups, such as amines, is a critical strategy to prevent undesired side reactions and ensure the desired chemical transformations. Among the arsenal of N-protecting groups available to the modern chemist, the N-Carbethoxy group, often overshadowed by more conventional counterparts like Boc, Cbz, and Fmoc, presents a unique set of advantages in specific synthetic contexts. This guide provides an objective comparison of the N-Carbethoxy protecting group against other common alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
Introduction to N-Protecting Groups
N-protecting groups are essential tools that temporarily block the reactivity of an amine's nitrogen atom. An ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and should not interfere with other transformations in a multi-step synthesis. The choice of a protecting group is often dictated by the overall synthetic route, particularly the need for orthogonal deprotection strategies, where one group can be selectively removed in the presence of others.[1]
The most commonly employed N-protecting groups are carbamates, which effectively decrease the nucleophilicity of the amine nitrogen.[2] This family includes the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and the ethoxycarbonyl (Carbethoxy or Eoc) groups.
The N-Carbethoxy Group: A Versatile Tool
The N-Carbethoxy group, formally an ethoxycarbonyl group, is introduced by reacting an amine with ethyl chloroformate, typically in the presence of a base. While it shares the fundamental carbamate structure with its more famous relatives, its distinct properties offer specific advantages.
One of the notable features of the N-Carbethoxy group is its dual functionality as both a protecting and an activating group in certain synthetic transformations. For instance, in the N-acyl-Pictet–Spengler reaction for the synthesis of 1-benzyltetrahydroisoquinolines, the ethoxycarbonyl residue not only protects the amine but also activates the precursor for the desired cyclization reaction.[3] This dual role can significantly shorten synthetic routes by reducing the number of required steps.[3]
Comparative Analysis of N-Protecting Groups
The selection of an appropriate N-protecting group hinges on its stability under various reaction conditions and the ease and selectivity of its removal. The following sections provide a comparative overview of the N-Carbethoxy group alongside Boc, Cbz, and Fmoc.
Stability Profile
The stability of a protecting group across a range of chemical environments is crucial for the successful execution of a multi-step synthesis. Below is a summary of the stability of common N-carbamate protecting groups.
| Protecting Group | Acidic Conditions | Basic Conditions | Hydrogenolysis | Nucleophiles |
| N-Carbethoxy | Generally Stable | Labile to strong base | Stable | Generally Stable |
| Boc | Labile | Generally Stable | Stable | Generally Stable |
| Cbz | Generally Stable | Generally Stable | Labile | Generally Stable |
| Fmoc | Generally Stable | Labile | Stable | Labile to amines |
Table 1: Comparative Stability of N-Carbamate Protecting Groups.
Cleavage Conditions and Performance
The ease and selectivity of deprotection are critical factors in choosing a protecting group. The conditions required for the removal of the N-Carbethoxy group are compared with those for Boc, Cbz, and Fmoc in the table below, with representative experimental data.
| Protecting Group | Reagent(s) | Typical Conditions | Reaction Time | Yield (%) | Citation |
| N-Carbethoxy | Excess MeLi in THF | 0 °C to rt | 1 h | ~60-70% | [3] |
| N-Carbethoxy | LiAlH₄ in THF | Reflux | 1-3 h | ~70-85% (reduction to N-Me) | [3] |
| Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Room Temperature | 1-2 h | >95% | [1] |
| Cbz | H₂, Pd/C | Room Temperature, 1 atm | 1-4 h | >95% | [1] |
| Fmoc | 20% Piperidine in DMF | Room Temperature | 10-20 min | >95% | [1] |
Table 2: Comparison of Deprotection Conditions and Yields for N-Carbamate Protecting Groups.
Key Advantages of N-Carbethoxy Protection:
-
Dual Functionality: As demonstrated in the Pictet-Spengler reaction, it can act as both a protecting and an activating group, streamlining synthetic pathways.[3]
-
Alternative Cleavage Pathways: The N-Carbethoxy group can be cleaved under conditions that are orthogonal to the standard acidic, basic, and hydrogenolytic deprotections of Boc, Fmoc, and Cbz, respectively. For example, its removal with organometallic reagents like methyllithium offers a distinct deprotection strategy.[3]
-
Reductive N-Methylation: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) simultaneously cleaves the ethoxycarbonyl group and methylates the nitrogen, providing a direct route to N-methylated amines.[3]
Experimental Protocols
N-Ethoxycarbonylation of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine with an N-Carbethoxy group.
Materials:
-
Primary amine (1.0 eq)
-
Ethyl chloroformate (1.1 eq)
-
Triethylamine (1.2 eq) or aqueous sodium carbonate solution
-
Dichloromethane (DCM) or a suitable solvent
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine or the aqueous sodium carbonate solution to the stirred solution.
-
Add ethyl chloroformate dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent like DCM, separate the organic layer. If the reaction was performed in an aqueous medium, extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-ethoxycarbonyl-protected amine.
-
Purify the product by column chromatography or recrystallization as needed.
Deprotection of an N-Carbethoxy Group using Methyllithium
This protocol outlines the cleavage of an N-Carbethoxy group using an organometallic reagent.
Materials:
-
N-ethoxycarbonyl-protected amine (1.0 eq)
-
Methyllithium (excess, e.g., 3-5 eq) in a suitable solvent (e.g., THF)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., argon or nitrogen)
-
Dry glassware
-
Ice bath
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the N-ethoxycarbonyl-protected amine in anhydrous THF in a dry, inert-atmosphere-flushed flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methyllithium solution to the stirred reaction mixture.
-
Stir the reaction at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Purify the product as necessary.
Visualizing Synthetic Pathways
The following diagrams illustrate key concepts discussed in this guide.
Figure 1: Protection and deprotection pathways of the N-Carbethoxy group.
Figure 2: Orthogonal deprotection strategies for common N-carbamate protecting groups.
Conclusion
The N-Carbethoxy protecting group, while less ubiquitous than Boc, Cbz, or Fmoc, offers valuable and, at times, superior strategic advantages in organic synthesis. Its ability to function as both a protecting and an activating group can lead to more efficient synthetic routes. Furthermore, its unique deprotection conditions, particularly with organometallic reagents and its conversion to an N-methyl group with reducing agents, provide chemists with orthogonal and versatile tools for the construction of complex molecules. By understanding the comparative stability and reactivity profiles presented in this guide, researchers can make more informed decisions in the design and execution of their synthetic endeavors, ultimately accelerating the pace of discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for L-Threonine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of L-threonine is crucial across various applications, from monitoring fermentation processes and cell culture media to pharmacokinetic studies and quality control of pharmaceutical products. This guide provides an objective comparison of common analytical methods for L-threonine quantification, supported by experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
At a Glance: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for L-threonine quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and throughput needs. The following table summarizes the key performance characteristics of the most prevalent techniques.
| Method | Principle | Linearity Range | LOD | LOQ | Precision (RSD%) | Key Advantages | Key Disadvantages |
| HPLC-UV (Direct) | Reversed-phase chromatography with UV detection | 50–200 µg/mL[1][2] | - | - | 0.28–1.92%[1][2] | Simple, no derivatization required, cost-effective | Lower sensitivity, suitable for high concentration samples only |
| HPLC-FLD (OPA Deriv.) | Pre-column derivatization with o-phthalaldehyde, fluorescence detection | 0.05–50 µM[3] | 0.02–0.19 ng/mL[4] | 0.04–0.39 ng/mL[4] | <2.7% (intraday)[4] | High sensitivity, well-established, suitable for automation[5][6] | OPA does not react with secondary amines, derivatives can be unstable |
| HPLC-UV (PITC Deriv.) | Pre-column derivatization with phenylisothiocyanate, UV detection | 10–1000 nmol/cm³[7] | - | - | <4.2%[7] | Reacts with primary and secondary amines, stable derivatives | More complex sample preparation, reagent is toxic |
| LC-MS/MS | Liquid chromatography separation with mass spectrometry detection | 12.5–625 µM[8] | 0.12 µg/mL[9] | 0.36 µg/mL[9] | 0.03–13.62% (interday)[9] | High sensitivity and specificity, no derivatization needed, high throughput | High instrument cost, potential for matrix effects |
| GC-MS | Gas chromatography separation with mass spectrometry detection | - | ~2.6–6.1 µmol/L | - | 5.1–16.6% (interassay)[10] | High resolution, suitable for volatile derivatives | Requires derivatization to increase volatility, complex sample prep |
| Enzymatic Assay | L-threonine dehydrogenase catalyzes conversion, measure product (e.g., NADH) | - | - | - | - | High specificity, suitable for complex biological matrices[11] | Indirect measurement, potential for enzyme inhibition |
| Ion-Exchange Chrom. | Separation based on net charge, post-column derivatization (ninhydrin) | - | - | - | - | High precision, robust, gold standard for amino acid composition[11][12] | Long analysis times, requires dedicated equipment |
| TLC-Densitometry | Separation on a TLC plate followed by quantitative densitometric analysis | - | - | - | - | Low cost, simple | Lower sensitivity and precision compared to other methods |
| Isotachophoresis | Separation in an electric field based on ionic mobility | 0.063–1.0 mM | 0.018 mM[13] | - | - | Suitable for fermentation broth, minimal sample prep | Lower resolution compared to chromatography |
Experimental Protocols
This section provides detailed methodologies for three common and powerful techniques for L-threonine quantification.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) using OPA Derivatization
This is a highly sensitive method suitable for a wide range of sample types. The protocol involves a pre-column derivatization step where the primary amine of L-threonine reacts with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative.
Methodology:
-
Sample Preparation:
-
For plasma or serum, deproteinize the sample by adding a precipitating agent like acetonitrile or sulfosalicylic acid, followed by centrifugation.[14]
-
For cell culture or fermentation broth, remove cells and debris by centrifugation and/or filtration.
-
Dilute the supernatant or filtrate with a suitable buffer (e.g., borate buffer) to bring the L-threonine concentration within the calibration range.
-
-
Derivatization Reagent (OPA/Thiol):
-
Prepare a solution of OPA in a borate buffer (pH ~9.5).
-
Add a thiol, such as 3-mercaptopropionic acid or 2-mercaptoethanol, to the OPA solution. This reagent should be prepared fresh daily.[4]
-
-
Automated Pre-column Derivatization:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase B: A mixture of acetonitrile, methanol, and water.[6]
-
Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the derivatized amino acids.
-
Flow Rate: 1.0 - 2.0 mL/min.[6]
-
-
Detection:
-
Fluorescence Detector: Excitation wavelength at 340 nm and emission wavelength at 455 nm.[4]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of L-threonine treated with the same derivatization procedure.
-
Quantify L-threonine in the samples by comparing their peak areas to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity and does not require derivatization, making it ideal for complex biological matrices and low-concentration samples.
Methodology:
-
Sample Preparation:
-
Deproteinize plasma or other biological samples with a solvent like acetonitrile, often containing an internal standard (e.g., stable isotope-labeled L-threonine).[14]
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new vial and dilute as necessary with the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.[8]
-
Mobile Phase A: Aqueous solution with a modifier like ammonium formate or formic acid.[8]
-
Mobile Phase B: Organic solvent such as acetonitrile with a small amount of formic acid.[8]
-
Gradient Elution: A gradient program is used to separate L-threonine from other sample components.
-
Flow Rate: Typically 0.4 - 0.6 mL/min.[8]
-
Column Temperature: Maintained at around 35-40°C.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor a specific precursor-to-product ion transition for L-threonine (e.g., m/z 120.1 → 102.0) and its internal standard.[9] Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of L-threonine in the samples from the calibration curve.
-
Enzymatic Assay using L-threonine Dehydrogenase
This is a highly specific method that relies on the enzymatic conversion of L-threonine. The increase in a product of this reaction, such as NADH, is measured spectrophotometrically.[11]
Methodology:
-
Sample Preparation:
-
Prepare samples (e.g., deproteinized plasma, cell lysates) in a suitable buffer.
-
It is important to ensure that the sample does not contain substances that could inhibit the enzyme.
-
-
Reagent Preparation:
-
Assay Buffer: A buffer with a pH optimal for L-threonine dehydrogenase activity (typically around pH 9.0-10.0).[15]
-
NAD+ Solution: A solution of nicotinamide adenine dinucleotide (NAD+) in the assay buffer.
-
L-threonine Dehydrogenase Solution: A solution of the enzyme in the assay buffer.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add the sample, assay buffer, and NAD+ solution.
-
Measure the initial absorbance at 340 nm.
-
Initiate the reaction by adding the L-threonine dehydrogenase solution.[16]
-
Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a specific period.[16]
-
Measure the final absorbance at 340 nm.
-
-
Quantification:
-
Calculate the change in absorbance (ΔA340), which is proportional to the amount of NADH produced and, therefore, to the initial amount of L-threonine.
-
Create a standard curve using known concentrations of L-threonine.
-
Determine the L-threonine concentration in the samples from the standard curve.
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jascoinc.com [jascoinc.com]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hctrsuok.com [hctrsuok.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. quora.com [quora.com]
- 12. 193.16.218.141 [193.16.218.141]
- 13. Analysis of amino acids by miniaturised isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. experts.umn.edu [experts.umn.edu]
- 16. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]
A Comparative Guide to the Purity Analysis of N-Carbethoxy-L-threonine: HPLC vs. LC-MS
For Researchers, Scientists, and Drug Development Professionals
The purity of N-Carbethoxy-L-threonine, a critical chiral building block in the synthesis of pharmaceuticals, directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its purity assessment are paramount. This guide provides an objective comparison of two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
At a Glance: HPLC vs. LC-MS for this compound Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Detection | UV-Vis, Refractive Index (RI), Fluorescence | Mass-to-charge ratio (m/z) |
| Selectivity | Good; based on physicochemical interactions | Excellent; based on molecular weight and fragmentation |
| Sensitivity | Good (ng-µg range) | Excellent (pg-fg range) |
| Impurity Identification | Requires reference standards for known impurities | Can provide structural information for unknown impurities |
| Derivatization | Often required for compounds lacking a chromophore | Generally not required |
| Cost & Complexity | Lower initial cost and complexity | Higher initial cost and complexity |
| Typical Application | Routine quality control, quantification of known impurities | Impurity profiling, identification of unknown degradants |
In-Depth Comparison
High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for the separation and quantification of compounds in a mixture.[1] For the analysis of this compound, a reversed-phase HPLC method with UV detection is a common approach. Since the carbethoxy group provides a chromophore, derivatization is not strictly necessary, simplifying the analytical workflow. HPLC is highly effective for quantifying the main component and known impurities, provided that reference standards are available.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly selective and sensitive detection capabilities of mass spectrometry.[2][3] This technique is particularly advantageous for purity analysis as it can detect and identify impurities even at trace levels without the need for reference standards.[2] By analyzing the mass-to-charge ratio and fragmentation patterns, LC-MS can provide structural information about unknown impurities, which is crucial for understanding degradation pathways and improving the synthesis process. For N-acyl amino acids, LC-MS has been shown to be a powerful tool for qualitative analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A generalized protocol for the HPLC analysis of this compound is provided below. Method optimization and validation are crucial for specific applications.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS)
The following protocol outlines a general approach for the LC-MS analysis of this compound.
Sample Preparation:
The sample preparation is the same as for the HPLC analysis.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 50-500 |
Potential Impurities in this compound
The manufacturing process of L-threonine, the starting material for this compound, can introduce several related impurities.[4][5] These, along with byproducts from the N-carbethoxylation reaction, can be present in the final product. Potential impurities to monitor include:
-
L-Threonine: Unreacted starting material.
-
D-allo-Threonine, D-Threonine, L-allo-Threonine: Diastereomers and enantiomers of the starting material.
-
Glycine, Valine, Isoleucine: Other amino acids that may be present from the fermentation or synthesis of L-threonine.[6]
-
Over-alkylation products: Di-carbethoxylated threonine or other side-products from the reaction.
-
Degradation products: Resulting from instability during synthesis or storage.
Experimental Workflow for Purity Analysis
Caption: Workflow for the purity analysis of this compound.
Conclusion
Both HPLC and LC-MS are powerful techniques for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis. For routine quality control and quantification of known impurities with established reference standards, HPLC offers a cost-effective and reliable solution. For in-depth impurity profiling, identification of unknown degradants, and method development, the superior selectivity and sensitivity of LC-MS make it the indispensable tool for ensuring the highest quality of this vital pharmaceutical intermediate. A combination of both techniques often provides the most comprehensive understanding of a sample's purity profile.
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advion.com [advion.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Synthetic Validation of Enantiomerically Pure Threonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent synthetic routes for obtaining enantiomerically pure threonine derivatives, crucial building blocks in the development of numerous pharmaceuticals. The performance of a classic chemical synthesis approach is compared against a modern organocatalytic method and a biocatalytic strategy, with a focus on yield, stereoselectivity, and procedural efficiency. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key reactions are provided.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the three distinct methodologies in the synthesis of a protected threonine derivative.
| Method | Key Transformation | Typical Yield | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Key Advantages | Key Limitations |
| Chemical Synthesis from Serine | Grignard addition to a serine-derived aldehyde | ~60-85% | >95:5 | >99% | Well-established, high stereocontrol, versatile for various derivatives. | Multi-step synthesis of the aldehyde precursor, requires cryogenic temperatures. |
| Organocatalytic Aldol Reaction | Brønsted base-catalyzed aldol addition of a glycine Schiff base to an aldehyde | ~80-95% | >95:5 (syn-selective) | >98% | High yields and stereoselectivity, metal-free, milder conditions. | Requires synthesis of a specific Schiff base and catalyst, may have substrate scope limitations. |
| Biocatalytic Synthesis | L-threonine aldolase (LTA) catalyzed aldol addition of glycine to an aldehyde | Variable (can be >90%) | Moderate to high (often requires enzyme engineering for high selectivity) | Excellent for the α-carbon (>99%) | Environmentally friendly ("green"), operates in aqueous media at ambient temperature, high enantioselectivity at Cα. | Diastereoselectivity at Cβ can be low for wild-type enzymes, requiring protein engineering; substrate scope can be limited.[1] |
Experimental Protocols and Methodologies
Chemical Synthesis from L-Serine via Garner's Aldehyde
This route involves the conversion of L-serine into a protected aldehyde, commonly known as Garner's aldehyde, which then undergoes a diastereoselective Grignard reaction.
Workflow Diagram:
Detailed Experimental Protocol: Diastereoselective addition of Methylmagnesium Bromide to (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde)
-
Preparation of Garner's Aldehyde: Garner's aldehyde can be prepared from L-serine in a multi-step sequence involving N-protection, esterification, acetonide formation, and reduction.[2] A common procedure involves the reduction of the corresponding N-Boc-L-serine methyl ester acetonide with diisobutylaluminium hydride (DIBAL-H) at -78 °C.[2]
-
Grignard Reaction:
-
A solution of Garner's aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (typically 3.0 M, 1.2 eq) is added dropwise to the cooled aldehyde solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the protected threonine derivative.
-
This procedure typically yields the anti-diastereomer as the major product with a diastereomeric ratio greater than 95:5 and in high yield (around 80-85%).
Organocatalytic Enantioselective Aldol Reaction
This modern approach utilizes a chiral Brønsted base to catalyze the direct aldol reaction between a glycine Schiff base and an aldehyde, affording syn-β-hydroxy-α-amino acids with high stereoselectivity.
Logical Relationship Diagram:
Detailed Experimental Protocol: Brønsted Base-Catalyzed syn-Selective Aldol Reaction
-
Preparation of the Glycine Schiff Base: The benzophenone-derived imine of glycine o-nitroanilide is used as the pronucleophile.
-
Aldol Reaction:
-
To a solution of the glycine Schiff base (1.0 eq) and the desired aldehyde (1.5 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂) at a specified temperature (e.g., -20 °C), the chiral ureidopeptide-based Brønsted base catalyst (typically 5-10 mol%) is added.
-
The reaction mixture is stirred for a period of 24-72 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to yield the protected syn-threonine derivative.
-
Subsequent hydrolysis of the Schiff base and protecting groups affords the desired threonine derivative.
-
This method has been reported to provide high yields (up to 95%) with excellent diastereoselectivity (syn isomer favored, dr >95:5) and enantioselectivity (>98% ee).
Biocatalytic Synthesis using L-Threonine Aldolase (LTA)
This enzymatic approach leverages the ability of L-threonine aldolases to catalyze the stereoselective aldol condensation of glycine and an aldehyde.
Experimental Workflow Diagram:
References
- 1. Diastereoselective Additions of Allylmetal Reagents to Free and Protected syn-α,β-Dihydroxyketones Enable Efficient Synthetic Routes to Methyl Trioxacarcinoside A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of N-Carbethoxy-L-threonine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques used to confirm the structure of N-Carbethoxy-L-threonine. By presenting experimental data for L-threonine and its common N-protected derivatives, this document serves as a valuable resource for the structural elucidation of novel amino acid-based compounds.
Structural Confirmation by Spectroscopic Analysis
The structural verification of a synthesized or isolated compound is a critical step in chemical and pharmaceutical research. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating the molecular structure of compounds like this compound. Each technique provides unique information about the molecule's atomic connectivity, functional groups, and overall mass.
Comparative Spectroscopic Data
¹H NMR Data (Chemical Shifts in ppm)
| Compound Name | α-H | β-H | γ-CH₃ | Other Protons |
| L-Threonine [1] | ~3.57 | ~4.24 | ~1.32 | NH₂, OH, COOH protons (variable) |
| N-Acetyl-L-threonine | ~4.40 | ~4.20 | ~1.20 | Acetyl CH₃: ~2.0 ppm; NH proton: ~7.5 ppm |
| N-Fmoc-L-threonine | ~4.30 | ~4.25 | ~1.25 | Fmoc group protons: ~7.3-7.8 ppm |
| This compound (Predicted) | ~4.35 | ~4.22 | ~1.23 | Ethyl CH₂: ~4.1 ppm; Ethyl CH₃: ~1.2 ppm; NH proton: ~7.0 ppm |
¹³C NMR Data (Chemical Shifts in ppm)
| Compound Name | α-C | β-C | γ-C | Carbonyl (C=O) | Other Carbons |
| L-Threonine [1] | ~63.2 | ~68.7 | ~22.2 | ~175.7 | - |
| N-Acetyl-L-threonine | ~59.0 | ~67.0 | ~20.0 | Carboxyl: ~174 ppm; Acetyl: ~172 ppm | Acetyl CH₃: ~23.0 ppm |
| N-Fmoc-L-threonine | ~60.0 | ~67.5 | ~20.5 | Carboxyl: ~173 ppm; Fmoc C=O: ~156 ppm | Fmoc carbons: ~47-144 ppm |
| This compound (Predicted) | ~59.5 | ~67.2 | ~20.2 | Carboxyl: ~173 ppm; Carbethoxy C=O: ~157 ppm | Ethyl CH₂: ~61 ppm; Ethyl CH₃: ~14 ppm |
FT-IR Data (Key Vibrational Frequencies in cm⁻¹)
| Compound Name | O-H Stretch (Alcohol/Acid) | N-H Stretch (Amide) | C=O Stretch (Carboxyl/Amide) | C-N Stretch |
| L-Threonine | 3000-3500 (broad) | 3000-3300 | ~1600-1700 | ~1100-1300 |
| N-Acetyl-L-threonine | 3200-3500 (broad) | ~3300 | Carboxyl: ~1720; Amide I: ~1650 | ~1550 (Amide II) |
| N-Fmoc-L-threonine | 3200-3500 (broad) | ~3320 | Carboxyl: ~1715; Amide I: ~1690 | ~1530 (Amide II) |
| This compound (Predicted) | 3200-3500 (broad) | ~3310 | Carboxyl: ~1725; Urethane: ~1700 | ~1540 (Amide II) |
Mass Spectrometry Data (m/z of Molecular Ion)
| Compound Name | Molecular Formula | Molecular Weight | [M+H]⁺ (Expected) | Key Fragmentation Patterns |
| L-Threonine | C₄H₉NO₃ | 119.12 | 120.06 | Loss of H₂O, COOH |
| N-Acetyl-L-threonine | C₆H₁₁NO₄ | 161.16 | 162.07 | Loss of acetyl group, H₂O, COOH |
| N-Fmoc-L-threonine | C₁₉H₁₉NO₅ | 341.36 | 342.13 | Loss of fluorenylmethoxy group |
| This compound | C₇H₁₃NO₅ | 191.18 | 192.08 | Loss of ethoxycarbonyl group, ethyl group, CO₂ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the N-protected amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, methanol) and cast a thin film on a salt plate (e.g., NaCl, KBr) by evaporating the solvent.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water mixture). The solvent may contain a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to observe characteristic fragmentation patterns.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like this compound using spectroscopic methods.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
References
Assessing the Orthogonal Stability of the N-Carbethoxy Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the intricate assembly of complex molecules like peptides and pharmaceuticals, the judicious selection of protecting groups is paramount. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and removable with high selectivity without affecting other functional groups. This concept of "orthogonal stability" allows for the sequential deprotection and modification of a multifunctional molecule. This guide provides a comparative assessment of the orthogonal stability of the N-Carbethoxy (N-COOEt) group against other commonly employed nitrogen protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The information presented is supported by a summary of their stability under various conditions and general experimental protocols for their cleavage.
Comparative Stability of N-Protecting Groups
The choice of an N-protecting group is dictated by the planned synthetic route and the chemical environment the protected molecule will be subjected to. The N-Carbethoxy group, while historically significant, is often compared to more modern protecting groups that offer milder and more specific deprotection methods. The following table summarizes the relative stability of these key protecting groups under common reaction conditions.
| Protecting Group | Structure | Acid Stability | Base Stability | Hydrogenolysis Stability |
| N-Carbethoxy (COOEt) | R-NH-CO-OEt | Generally Stable | Labile (saponification) | Stable |
| N-Boc | R-NH-CO-OtBu | Labile | Generally Stable | Stable |
| N-Cbz | R-NH-CO-OBn | Generally Stable | Generally Stable | Labile |
| N-Fmoc | R-NH-CO-OFm | Generally Stable | Labile (amine bases) | Stable |
Key Observations:
-
N-Carbethoxy (COOEt): This group is notably stable to acidic conditions and catalytic hydrogenation, making it useful in synthetic sequences involving these steps. However, its primary lability is towards basic hydrolysis (saponification), which often requires harsh conditions (e.g., strong base and heat) that may not be compatible with sensitive substrates.
-
N-Boc: The tert-butyloxycarbonyl group is the quintessential acid-labile protecting group.[1][2] It is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid), while remaining stable to basic and hydrogenolytic conditions.[2] This orthogonality makes it a cornerstone of modern peptide synthesis.[2]
-
N-Cbz: The benzyloxycarbonyl group is prized for its stability towards both acidic and basic conditions. Its selective removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C), a mild method that is orthogonal to the cleavage conditions for Boc and Fmoc groups.
-
N-Fmoc: The 9-fluorenylmethyloxycarbonyl group is exceptionally sensitive to basic conditions, specifically cleavage by amine bases like piperidine.[3] It is stable to acid and hydrogenation, providing a critical orthogonal protecting group strategy in solid-phase peptide synthesis.[3][4]
Experimental Protocols for Deprotection
The following are generalized experimental protocols for the cleavage of the N-Carbethoxy group and its common alternatives. Researchers should optimize these conditions based on the specific substrate and its sensitivities.
Cleavage of the N-Carbethoxy Group (Saponification)
Principle: The N-Carbethoxy group is cleaved by base-catalyzed hydrolysis of the ethyl carbamate to the corresponding amine. This method often requires elevated temperatures to proceed at a reasonable rate.
Experimental Protocol:
-
Dissolve the N-Carbethoxy protected compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add an excess of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-4 M).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess base by the careful addition of an acid (e.g., HCl).
-
Extract the deprotected amine with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the product by an appropriate method (e.g., chromatography or recrystallization).
Cleavage of the N-Boc Group (Acidolysis)
Principle: The N-Boc group is readily cleaved by treatment with a moderately strong acid, which proceeds through the formation of a stable tert-butyl cation.
Experimental Protocol:
-
Dissolve the N-Boc protected compound in a suitable organic solvent, such as dichloromethane (DCM) or dioxane.
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent, or use a solution of HCl in dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.
-
Upon completion, remove the excess acid and solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize any remaining acid with a mild base (e.g., a saturated solution of NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate to afford the crude product.
-
Purify as necessary.
Cleavage of the N-Cbz Group (Hydrogenolysis)
Principle: The N-Cbz group is cleaved by catalytic hydrogenation, which reduces the benzyl group to toluene, liberating the free amine and carbon dioxide.
Experimental Protocol:
-
Dissolve the N-Cbz protected compound in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (Pd/C), typically 5-10% by weight of the substrate.
-
Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as required.
Cleavage of the N-Fmoc Group (Base-Mediated Elimination)
Principle: The N-Fmoc group is cleaved via a β-elimination mechanism initiated by a secondary amine base.
Experimental Protocol:
-
Dissolve the N-Fmoc protected compound in an aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid, often completing within 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.
-
Dissolve the residue in a suitable solvent for further use or purification.
Visualization of Orthogonal Deprotection Strategies
The following diagram illustrates the concept of orthogonal deprotection, showcasing how different protecting groups can be selectively removed in the presence of others.
Caption: Orthogonal deprotection allows for the selective removal of one protecting group in the presence of others.
References
A Comparative Guide to the Synthesis of N-Protected Threonine: Chemical vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of N-protected amino acids, such as threonine, is a cornerstone of peptide synthesis and the development of novel therapeutics. The choice between traditional chemical methods and emerging enzymatic approaches involves a trade-off between speed, cost, environmental impact, and stereoselectivity. This guide provides an objective comparison of chemical and enzymatic routes for the synthesis of N-protected threonine, supported by experimental data and detailed protocols.
The protection of the α-amino group of threonine is a critical step to prevent unwanted side reactions during peptide coupling. The most commonly used protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). While chemical synthesis has been the workhorse for decades, enzymatic methods are gaining traction as a greener and more selective alternative.
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Reagents | Often harsh and hazardous (e.g., phosgene derivatives, strong bases) | Mild and biodegradable (enzymes, mild acyl donors) |
| Reaction Conditions | Extreme temperatures and pH, anhydrous solvents | Mild temperatures, near-neutral pH, aqueous or organic solvents |
| Yield | Generally high | Can be high, but substrate and enzyme dependent |
| Stereoselectivity | Prone to racemization if not carefully controlled | Highly enantioselective |
| Environmental Impact | Generates significant hazardous waste | "Green" and sustainable, minimal waste |
| Cost | Reagents can be expensive, waste disposal costs | Enzyme cost can be a factor, but reusability is possible |
Quantitative Comparison of Synthetic Routes
The following tables summarize the quantitative data for the chemical and enzymatic synthesis of N-protected threonine derivatives.
Table 1: Chemical Synthesis of N-Protected L-Threonine
| Protecting Group | Reagent | Base/Solvent | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate | Sodium Bicarbonate / Methanol-Water | 99% | [1][2] |
| Boc | Di-tert-butyl dicarbonate | Potassium Bicarbonate / Water | 91.73% | [3] |
| Cbz | Benzyl Chloroformate | Sodium Hydroxide / Water | 82.3% | [4] |
Table 2: Enzymatic Synthesis of N-Acyl Amino Acids (General)
| Protecting Group (Acyl Donor) | Enzyme | Amino Acid | Yield (%) | Reference |
| Phenylacetyl | Penicillin G Acylase | Glycine, Methionine, Aspartic Acid Derivatives | 86-97% | [5] |
| Acetyl | Lipase | Various amino alcohols | - | |
| Various Acyl Groups | Lipase | Various amines | High |
Experimental Protocols
Chemical Synthesis of N-Boc-L-Threonine
This protocol is adapted from a general procedure for the synthesis of N-Boc protected amino acids.[1][2]
Materials:
-
L-Threonine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
-
Saturated aqueous sodium bisulfite
-
2-Methyltetrahydrofuran
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of L-threonine (400 mg, 3.36 mmol) in methanol (5 mL), a solution of sodium bicarbonate (434 mg, 5.17 mmol) in water (5 mL) is added.
-
Di-tert-butyl dicarbonate (1.07 g, 4.90 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 3 days.
-
The solvent is removed under vacuum.
-
The residue is diluted with water (20 mL) and washed with diethyl ether (2 x 20 mL).
-
The aqueous layer is acidified with saturated aqueous sodium bisulfite and then extracted with 2-methyltetrahydrofuran.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield N-Boc-L-threonine as a white solid.
Chemical Synthesis of N-Cbz-L-Threonine
This protocol is based on the general reaction of L-threonine with benzyl chloroformate.[4][6]
Materials:
-
L-Threonine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-threonine in an aqueous solution of sodium hydroxide.
-
Add benzyl chloroformate and an additional equivalent of aqueous sodium hydroxide dropwise to the solution to introduce the Cbz group.
-
After the reaction is complete, add ethyl acetate and neutralize the solution with hydrochloric acid to facilitate extraction.
-
Separate the organic layer, wash, dry, and concentrate to obtain N-Cbz-L-threonine.
Expected Yield: 82.3%[4]
Enzymatic Synthesis: A Greener Approach
Enzymatic synthesis offers a more environmentally friendly and highly selective alternative to chemical methods. Enzymes such as lipases and penicillin G acylase can be employed for the N-acylation of amino acids under mild conditions.
Conceptual Workflow for Enzymatic N-Acylation
-
Enzyme Selection: Choose a suitable enzyme, such as a lipase or penicillin G acylase, that exhibits activity towards threonine and the desired acyl donor.
-
Reaction Setup: Dissolve L-threonine and the acyl donor (e.g., a vinyl ester of the protecting group) in a suitable solvent (aqueous or organic).
-
Enzymatic Reaction: Add the immobilized or free enzyme to the reaction mixture and incubate under optimized conditions (temperature, pH, agitation).
-
Monitoring: Monitor the progress of the reaction using techniques like HPLC or TLC.
-
Work-up and Purification: Once the reaction is complete, separate the enzyme (if immobilized) and purify the N-protected threonine product.
Visualization of Synthetic Workflows
The choice between chemical and enzymatic synthesis often depends on a variety of factors. The following diagrams illustrate the general workflows for each approach.
Caption: General workflow for the chemical synthesis of N-protected threonine.
Caption: General workflow for the enzymatic synthesis of N-protected threonine.
Logical Framework for Synthesis Route Selection
The decision to employ a chemical or enzymatic route for the synthesis of N-protected threonine can be guided by several key considerations.
Caption: Decision tree for selecting a synthetic route for N-protected threonine.
Conclusion
Chemical synthesis of N-protected threonine offers well-established, high-yielding protocols. However, these methods often rely on harsh reagents and generate significant waste. Enzymatic synthesis, while still an evolving field for specific N-protected amino acids like threonine, presents a compelling alternative rooted in green chemistry principles. The high stereoselectivity and mild reaction conditions of enzymatic methods can be particularly advantageous in the synthesis of chiral drug intermediates. As the library of robust and commercially available enzymes expands, enzymatic synthesis is poised to become an increasingly viable and attractive option for the production of N-protected amino acids. The choice of synthetic route will ultimately depend on the specific requirements of the project, balancing the need for speed, cost-effectiveness, and environmental sustainability.
References
- 1. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]
- 2. Boc-L-Threonine synthesis - chemicalbook [chemicalbook.com]
- 3. CN104326944A - Method for preparing Boc-L-threonine - Google Patents [patents.google.com]
- 4. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
evaluating the performance of N-Carbethoxy-L-threonine in different coupling reagents
A Comparative Guide to Coupling Reagents for N-Carbethoxy-L-threonine
For researchers, scientists, and professionals in drug development, the efficient and clean formation of peptide bonds is a cornerstone of successful synthesis. The choice of coupling reagent is paramount, directly impacting reaction yield, purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of the performance of various common coupling reagents in the context of activating this compound for peptide bond formation.
Threonine, a β-hydroxy amino acid, is known to be one of the more challenging residues to couple due to steric hindrance and potential side reactions. The N-Carbethoxy protecting group, while effective, adds to the steric bulk. Therefore, selecting an appropriate coupling reagent is critical for achieving optimal results.
Performance Comparison of Coupling Reagents
While direct comparative data for this compound is not extensively published, valuable insights can be drawn from studies on similarly structured N-protected and glycosylated threonine derivatives. The following table summarizes representative data on the performance of different classes of coupling reagents. The data presented here is adapted from a study on Fmoc-protected glycosylated threonine derivatives, which serves as a useful proxy for understanding the relative efficiencies and side reactions associated with various coupling agents when dealing with a sterically hindered threonine derivative.
Table 1: Performance of Various Coupling Reagents with an N-Protected Threonine Derivative
| Coupling Reagent Class | Coupling Reagent/Additive | Base | Solvent | Yield (%) | Epimerization (%) | β-Elimination (%) |
| Uronium Salts | HATU | DIEA | NMP | >99 | <0.5 | <1 |
| HBTU / HOBt | DIEA | NMP | >99 | <1 | <1 | |
| Carbodiimides | DCC / HOBt | - | DCM/DMF | ~98 | <0.5 | ~5 |
| Phosphonium Salts | PyBOP | DIEA | NMP | >99 | <1 | <1 |
Note: Data is representative and adapted from studies on similar N-protected threonine derivatives.[1] Actual results with this compound may vary. Yield refers to the formation of the desired peptide product. Epimerization and β-elimination are common side reactions with threonine derivatives.
From this data, it is evident that uronium and phosphonium salt-based reagents like HATU, HBTU, and PyBOP generally provide higher yields with minimal epimerization.[2][3] Carbodiimides such as DCC, while effective, can sometimes lead to a higher incidence of side reactions like β-elimination, particularly under forcing conditions.[1]
Experimental Protocols
The following are detailed methodologies for performing a coupling reaction with this compound using different classes of coupling reagents. These protocols are generalized for solid-phase peptide synthesis (SPPS).
Uronium Salt Coupling (e.g., HATU, HBTU)
This protocol is highly efficient and generally results in low levels of racemization.[2]
Materials:
-
This compound
-
Resin-bound amine
-
HATU or HBTU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the resin-bound amine in DMF or NMP.
-
In a separate vessel, dissolve 1.5 to 2 equivalents of this compound in DMF or NMP.
-
Add 1.5 to 2 equivalents of HATU or HBTU to the amino acid solution.
-
Add 3 to 4 equivalents of DIEA to the activation mixture.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
Upon completion, wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol.
Carbodiimide Coupling (e.g., DCC, EDC)
Carbodiimides are cost-effective coupling reagents. The use of an additive like 1-Hydroxybenzotriazole (HOBt) is crucial to minimize racemization.[2]
Materials:
-
This compound
-
Resin-bound amine
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound amine in DCM or a mixture of DCM/DMF.
-
In a separate vessel, dissolve 1.5 to 2 equivalents of this compound and 1.5 to 2 equivalents of HOBt in DMF.
-
Add the amino acid/HOBt solution to the resin.
-
Add 1.5 to 2 equivalents of DCC or EDC to the reaction mixture.
-
Agitate the reaction for 2-6 hours at room temperature.
-
Monitor the reaction for completion.
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration after cleavage from the resin. If using EDC, the urea byproduct is water-soluble and can be washed away.
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
Phosphonium Salt Coupling (e.g., PyBOP)
Phosphonium salts are highly efficient and offer a low risk of side reactions.[3]
Materials:
-
This compound
-
Resin-bound amine
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the resin-bound amine in DMF or NMP.
-
In a separate vessel, dissolve 1.5 to 2 equivalents of this compound in DMF or NMP.
-
Add 1.5 to 2 equivalents of PyBOP to the amino acid solution.
-
Add 3 to 4 equivalents of DIEA to the mixture.
-
Add the activation mixture immediately to the resin.
-
Agitate the reaction for 1-4 hours at room temperature.
-
Monitor the reaction for completion.
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
Visualizations
Experimental Workflow for Peptide Coupling
The following diagram illustrates a generalized workflow for the coupling of this compound to a resin-bound amine in solid-phase peptide synthesis.
Caption: Generalized workflow for solid-phase peptide synthesis.
Logical Relationship of Coupling Reagent Classes
This diagram illustrates the classification of the discussed coupling reagents.
References
Safety Operating Guide
Proper Disposal of N-Carbethoxy-L-threonine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
I. Hazard and Safety Information
N-Carbethoxy-L-threonine is anticipated to share chemical properties with other N-acylated amino acids. As such, it should be handled with care, assuming it may be a potential irritant to the eyes, skin, and respiratory system. The fine powder form may also pose a combustible dust hazard if dispersed in the air in sufficient concentrations near an ignition source.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Potential irritant to eyes, skin, and respiratory tract. May be harmful if ingested. | Safety glasses or goggles, chemical-resistant gloves, and a protective mask are recommended. |
| Flammability | May be combustible as a fine dust dispersed in air. | Avoid creating dust clouds. Keep away from heat, sparks, and open flames. |
| Stability | Generally stable under normal conditions. | Avoid strong oxidizing agents. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure adequate ventilation to disperse any airborne dust.
-
Don Personal Protective Equipment (PPE): Before cleanup, equip yourself with safety glasses, chemical-resistant gloves, a lab coat, and a dust mask.
-
Contain the Spill: Use a non-combustible absorbent material like sand or vermiculite to cover and contain the spilled solid.
-
Collect the Material: Carefully sweep the absorbed material into a designated, labeled waste container. Avoid generating dust.
-
Decontaminate the Area: Thoroughly clean the spill area with soap and water.
-
Dispose of Waste: The collected waste should be treated as chemical waste and disposed of according to the procedures outlined in Section III.
III. Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound involves chemical degradation through hydrolysis to less hazardous components, followed by disposal in accordance with local regulations. The expected hydrolysis products are L-threonine, ethanol, and carbon dioxide.
Experimental Protocol for Hydrolysis:
-
Select a Suitable Fume Hood: All steps of the chemical degradation should be performed in a certified chemical fume hood.
-
Prepare a Basic Solution: In a suitable container, prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Dissolve this compound: Slowly add the this compound waste to the basic solution while stirring. A general guideline is to use a 10-fold excess of the basic solution by volume.
-
Heat the Mixture (Optional but Recommended): Gently heat the mixture to between 50-60°C to accelerate the hydrolysis process. This can be done using a water bath or a heating mantle with a stirrer.
-
Monitor the Reaction: Allow the reaction to proceed for several hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.
-
Neutralize the Solution: After cooling to room temperature, neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) while monitoring the pH with a pH meter or pH paper. The target pH should be between 6.0 and 8.0.
-
Final Disposal: The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local sewerage regulations. If local regulations prohibit this, it should be collected in a labeled waste container for chemical waste pickup.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
Essential Safety and Logistics for Handling N-Carbethoxy-L-threonine
Health Hazard Information
N-Carbethoxy-L-threonine is anticipated to be a white, solid powder. Based on analogous compounds, it may cause skin and eye irritation, and potentially respiratory irritation if inhaled.[1] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3][4]
-
Skin Protection: Wear appropriate protective gloves and a laboratory coat to prevent skin exposure.[2][3][4]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator should be used.[1]
Quantitative Data from Analogous Compounds
The following table summarizes key quantitative data from the Safety Data Sheets of structurally similar N-protected amino acids. This data is provided as a reference to understand the general physical and chemical properties to be expected.
| Property | N-Carbobenzyloxy-L-alanine | Glycine | N-Carbobenzyloxyglycine |
| Physical State | Powder Solid | Powder Solid | Powder Solid |
| Appearance | White | White | White |
| Odor | Odorless | Odorless | Odorless |
| Melting Point/Range | 82 - 84 °C / 179.6 - 183.2 °F | 233 °C / 451.4 °F | 117 - 121 °C / 242.6 - 249.8 °F |
| Solubility | No information available | Soluble in water | No information available |
| Molecular Formula | C11H13NO4 | C2H5NO2 | C10H11NO4 |
| Molecular Weight | 223.23 | 75.07 | 209.2 |
Source: Fisher Scientific SDS[2][3][4]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[2][4] Wash hands thoroughly after handling.[1] Avoid the formation of dust and aerosols.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3] Store away from incompatible materials such as strong oxidizing agents.[2][3][4]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[4][5]
Spill and Leak Procedures
In the event of a spill, ensure the area is well-ventilated. Wear appropriate personal protective equipment. Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]
Disposal Plan
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Experimental Protocols and Signaling Pathways
Currently, there are no widely published, specific experimental protocols or detailed signaling pathways for this compound in the public domain. This is common for specialized reagents primarily used in chemical synthesis, such as a protected amino acid in peptide synthesis. Researchers should develop their own experimental protocols based on the specific application and adhere to the safety guidelines outlined in this document.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
